molecular formula C8H6N2O B566470 Pyrido[2,3-f][1,4]oxazepine CAS No. 109533-63-3

Pyrido[2,3-f][1,4]oxazepine

Cat. No.: B566470
CAS No.: 109533-63-3
M. Wt: 146.149
InChI Key: FCBUBZCDFUWNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The pyrido[2,3-f][1,4]oxazepine structure represents a privileged and versatile scaffold in modern medicinal chemistry and drug discovery. This fused, tricyclic system incorporates a seven-membered 1,4-oxazepine ring, a motif frequently explored for its diverse pharmacological potential. A significant area of application for this chemotype is in the development of novel anti-cancer therapeutics. Structurally related derivatives, specifically 1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[2,3-b][1,4]oxazepines, have been designed and patented as potent inhibitors of the B-cell lymphoma 2 (Bcl-2) protein . The Bcl-2 protein is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a known mechanism in cancers such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute lymphocytic lymphoma (ALL) . These compounds aim to induce apoptosis in malignant cells and may offer improved treatment options. Beyond oncology, the 1,4-oxazepine core is recognized for its relevance in central nervous system (CNS) research. The scaffold is found in compounds exhibiting a range of biological activities, including anti-inflammatory, antifungal, antithrombotic, and antipsychotic effects . Recent studies have also highlighted the potential of novel thieno-oxazepine hybrids as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for research related to Alzheimer's disease . The structural features of the oxazepine ring—often including the ability to mimic protein amide bonds—contribute to its inherent physiological activities and make it a valuable template for designing new bioactive molecules . The synthesis of complex oxazepine-containing structures is an active field, with researchers developing efficient one-pot and multicomponent reactions to access these bis-heterocyclic systems in high yields and purity . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

109533-63-3

Molecular Formula

C8H6N2O

Molecular Weight

146.149

IUPAC Name

pyrido[2,3-f][1,4]oxazepine

InChI

InChI=1S/C8H6N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-6H

InChI Key

FCBUBZCDFUWNGF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=CO2)N=C1

Synonyms

Pyrido[2,3-f]-1,4-oxazepine (9CI)

Origin of Product

United States

Foundational & Exploratory

Literature review of pyrido-fused oxazepines as bioactive heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrido-fused oxazepines represent a privileged scaffold in medicinal chemistry, bridging the structural gap between the classic 1,4-benzodiazepines (anxiolytics) and pyridopyrimidines (kinase inhibitors). By replacing the benzene ring of benzoxazepines with a pyridine moiety, these heterocycles introduce distinct electronic properties, improved aqueous solubility, and novel hydrogen-bonding vectors that enhance target engagement.

This technical guide synthesizes recent literature to profile the pyrido[2,3-b][1,4]oxazepine and benzo[f]pyrido[4,3-b][1,4]oxazepine systems. It details their emergence as potent inhibitors of EGFR tyrosine kinases in non-small cell lung cancer (NSCLC) and Bromodomain (BET) proteins in autoimmune diseases.

Structural Classification & Chemical Space

The pyrido-fused oxazepine core consists of a pyridine ring fused to a seven-membered oxazepine ring (containing one oxygen and one nitrogen). The physicochemical profile is dictated by the fusion face (b, c, or d) and the position of the pyridine nitrogen.

Isomeric Scaffolds

The diversity of this class arises from the orientation of the pyridine nitrogen relative to the heteroatoms in the seven-membered ring.

G Core Pyrido-Fused Oxazepines TypeA Pyrido[2,3-b][1,4]oxazepine (Kinase Inhibitors) Core->TypeA Isomer 1 TypeB Pyrido[4,3-b][1,4]oxazepine (BET Inhibitors) Core->TypeB Isomer 2 TypeC Pyrido[1,2-b][1,2]oxazepine (Less Common) Core->TypeC Isomer 3 Target: EGFR\n(NSCLC) Target: EGFR (NSCLC) TypeA->Target: EGFR\n(NSCLC) Target: BRD4\n(Psoriasis) Target: BRD4 (Psoriasis) TypeB->Target: BRD4\n(Psoriasis)

Figure 1: Structural classification of primary pyrido-oxazepine isomers and their dominant therapeutic applications.

Synthetic Strategies

The construction of the pyrido-oxazepine core requires overcoming the entropic penalty of forming a seven-membered ring. Two robust methodologies dominate the literature: intramolecular nucleophilic aromatic substitution (


) and multicomponent cycloadditions.
Protocol A: Intramolecular Cyclization

This method is preferred for generating EGFR inhibitors (e.g., Pyrido[2,3-b] systems). It relies on the high electrophilicity of the pyridine ring activated by an adjacent halogen.

Target Scaffold: 2,3-dihydro-pyrido[2,3-b][1,4]oxazepine Key Reference: RSC Adv., 2023 (EGFR Inhibitors)

Step-by-Step Methodology:

  • Precursor Assembly: React 2-amino-3-hydroxypyridine with an

    
    -halo ester (e.g., ethyl bromoacetate) or 1,2-dihaloethane under basic conditions (
    
    
    
    , DMF,
    
    
    ) to alkylate the hydroxyl group.
  • Cyclization:

    • Condition: Heat the intermediate in ethanol/reflux with a catalytic amount of base (NaOEt).

    • Mechanism:[1][2][3] The amine nitrogen attacks the ester carbonyl (lactamization) or the alkyl halide (alkylation) to close the ring.

  • Functionalization: Perform Suzuki-Miyaura cross-coupling at the pyridine C-Br position (if present) to introduce biaryl pharmacophores essential for kinase binding.

Protocol B: 1,3-Dipolar Cycloaddition (Spiro-Fusion)

This route generates spiro-pyrido[1,4]oxazepines, often explored for antimicrobial activity.

Target Scaffold: Pyrido[1,4]oxazepino-spiropyrrolidines Key Reference: Synth. Commun., 2010

Workflow:

  • Dipolarophile Formation: Condense pyrido[1,4]oxazepine-dione with an aromatic aldehyde to form an exocyclic benzylidene double bond (Knoevenagel condensation).

  • Ylide Generation: In situ generation of azomethine ylide from sarcosine and paraformaldehyde in refluxing toluene.

  • Cycloaddition: The ylide undergoes a

    
     cycloaddition with the benzylidene double bond.[2][4]
    
    • Yield: Typically 70-85%.

    • Stereochemistry: Highly regioselective formation of the spiro-adduct.

Synthesis Start 2-Amino-3-hydroxypyridine Step1 O-Alkylation (Ethyl bromoacetate, K2CO3) Start->Step1 Inter Intermediate Ether Step1->Inter Step2 Cyclization (Lactamization) (NaOEt, EtOH, Reflux) Inter->Step2 Core Pyrido[2,3-b][1,4]oxazepin-one Step2->Core Step3 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Step3 Final Bioactive Kinase Inhibitor Step3->Final

Figure 2: Synthetic workflow for the construction of kinase-inhibiting pyrido-oxazepines.

Medicinal Chemistry & Bioactivity[2][4][5][6][7][8][9][10][11]

Oncology: EGFR Tyrosine Kinase Inhibitors

Pyrido[2,3-b][1,4]oxazepines have emerged as potent inhibitors of mutant EGFR, specifically targeting the L858R/T790M resistance double mutation in NSCLC.[5][6]

  • Mechanism: These compounds bind to the ATP-binding pocket of the kinase. The pyridine nitrogen often forms a critical hydrogen bond with the hinge region (Met793), while the oxazepine ring orients substituents into the hydrophobic back pocket.

  • Key Compound (7f):

    • Structure: Pyrido[2,3-b][1,4]oxazine core extended to oxazepine analogs.[7]

    • Potency:

      
       (HCC827 cells).[6]
      
    • Selectivity: High selectivity for cancer cells over normal BEAS-2B cells (

      
      ).[6]
      
Inflammation: BET Bromodomain Inhibitors

The benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one scaffold has been validated as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[8]

  • Therapeutic Focus: Psoriasis and other inflammatory conditions.

  • SAR Insight: Introduction of a fluorine atom at the C-9 position (Compound 43) significantly improved metabolic stability and potency compared to non-fluorinated analogs.

  • In Vivo Efficacy: Demonstrated efficacy in imiquimod-induced psoriasis mouse models.[8]

Comparative Bioactivity Data
Scaffold TypePrimary TargetKey CompoundPotency (

)
IndicationSource
Pyrido[2,3-b] EGFR (L858R/T790M)Cmpd 7f0.09

(Cellular)
NSCLCRSC Adv.
Benzo[f]pyrido[4,3-b] BRD4 (BET)Cmpd 43< 50 nM (Binding)PsoriasisBioorg. Med. Chem.
Spiro-Pyrido[1,4] Non-specificSpiro-11N/A (Screening)AntimicrobialSynth. Commun.

Mechanism of Action: EGFR Signaling

The efficacy of pyrido-oxazepines in oncology is linked to the downregulation of the EGFR signaling cascade, leading to apoptosis.

EGFR_Pathway Inhibitor Pyrido-Oxazepine (Inhibitor) EGFR Mutant EGFR (L858R/T790M) Inhibitor->EGFR Binds ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces P_EGFR Phospho-EGFR (Blocked) RAS RAS EGFR->RAS Activation Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibited

Figure 3: Mechanism of Action. Pyrido-oxazepines bind the ATP pocket of mutant EGFR, preventing autophosphorylation and downstream RAS/RAF/MEK signaling, ultimately triggering apoptosis.

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. [Link]

  • Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available BET inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • A Clean and Expedient Synthesis of Pyrido[1,4]oxazepino Spiropyrrolidines. Synthetic Communications. [Link]

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry. [Link]

Sources

The Hidden Scaffold: History and Discovery of Pyrido[2,3-f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the history, structural chemistry, and synthetic evolution of the Pyrido[2,3-f][1,4]oxazepine ring system. It is designed for senior researchers and medicinal chemists, moving beyond basic definitions to explore the scaffold's utility in modern drug discovery, particularly in kinase and epigenetic modulation.

Executive Summary

The This compound system is a bicyclic heterocycle consisting of a pyridine ring fused across the f-bond (C6–C7) of a 1,4-oxazepine ring. Unlike its ubiquitous carbocyclic analog, the benzodiazepine, or the tricyclic dibenzoxazepine (Loxapine), this specific pyrido-fused isomer has historically remained an "underexplored scaffold."

Recent decades have seen a resurgence in its application, shifting from classical H1-antihistamine research to high-value targets in oncology, specifically as HDAC6 inhibitors and EGFR kinase modulators . Its structural advantage lies in the pyridine nitrogen, which offers a unique hydrogen-bond acceptor vector and solubility profile distinct from the lipophilic benzene ring it often replaces.

Structural Analysis & Nomenclature

To navigate the literature, one must distinguish the [2,3-f] isomer from its regioisomers ([3,2-f], [3,4-f]).

  • Fusion Bond: The pyridine is fused at its 2,3-positions .

  • Oxazepine Face: The fusion occurs at the f-face (the carbon-carbon bond C6–C7) of the 1,4-oxazepine.

  • Electronic Consequence: The pyridine nitrogen is positioned proximal to the oxazepine oxygen or nitrogen depending on the specific fusion orientation, significantly influencing the pKa of the oxazepine amine.

Visualization: Scaffold Architecture

The following diagram illustrates the specific numbering and fusion logic of the this compound core compared to the [3,2-f] isomer.

G cluster_0 Isomer Comparison cluster_1 node_23f This compound (Target Scaffold) feat_1 Pyridine N (Pos 1') Bioisosteric to C-H node_23f->feat_1 Electronic Vector feat_2 1,4-Oxazepine Ring Non-planar (Boat/Chair) node_23f->feat_2 Conformation feat_3 Fusion Bond (f) C2-C3 of Pyridine node_23f->feat_3 Topology node_32f Pyrido[3,2-f][1,4]oxazepine (Common Isomer)

Caption: Structural decomposition of the this compound scaffold highlighting key electronic and topological features.

Historical Genesis

The discovery of pyrido-oxazepines was not a singular "eureka" moment but an evolutionary branch of bioisosteric replacement strategies in the mid-20th century.

Era 1: The Antihistamine Pursuit (1960s–1980s)

Following the success of tricyclic antihistamines and antipsychotics (e.g., Clozapine, Loxapine), medicinal chemists sought to improve solubility and reduce metabolic liability by replacing the benzene ring with pyridine.

  • The Challenge: Early synthetic methods were plagued by poor regioselectivity. Cyclizing pyridine precursors often led to mixtures of [2,3-f] and [3,2-f] isomers.

  • Key Milestone: Cale et al. (J. Med. Chem.) successfully synthesized series of pyrido-1,4-oxazepin-5-ones, identifying them as potent H1-antihistamines. This validated the scaffold as a drug-like entity.

Era 2: The Epigenetic Turn (2010s–Present)

The modern relevance of this scaffold emerged with the discovery of Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: The non-planar oxazepine ring acts as a "cap" group in HDAC inhibitors, fitting into the rim of the enzyme pocket while directing a zinc-binding group (ZBG) into the active site.

  • Breakthrough: Patents (e.g., US 10,442,776) demonstrated that bicyclic pyrido-oxazepines could achieve high selectivity for HDAC6 , a target implicated in neurodegeneration and oncology, offering a superior safety profile compared to pan-HDAC inhibitors.

Synthetic Evolution

The synthesis of Pyrido[2,3-f][1,4]oxazepines has evolved from harsh thermal cyclizations to precise transition-metal catalysis.

Method A: The Classical "Amide-Ether" Approach
  • Concept: Nucleophilic aromatic substitution (SNAr) followed by amide coupling.

  • Precursors: 2-Chloronicotinic acid and 2-aminoethanol.

  • Limitation: Requires harsh conditions (high heat) and often yields the oxazinone byproduct or suffers from low yields due to pyridine deactivation.

Method B: Modern Pd-Catalyzed Cyclization (Recommended)

This protocol represents the current "Gold Standard" for generating the core. It utilizes a Buchwald-Hartwig type intramolecular etherification or amination to close the seven-membered ring under mild conditions.

Detailed Protocol: Synthesis of 2,3,4,5-Tetrahydrothis compound

Objective: Synthesis of the core scaffold from 3-amino-2-chloropyridine.

Reagents:

  • Starting Material: 3-((2-hydroxyethyl)amino)-2-chloropyridine (Pre-synthesized via SNAr of 2,3-dichloropyridine with aminoethanol).

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium carbonate (K2CO3).

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: BINAP or Xantphos.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 2,3-dichloropyridine (1.0 eq) in DMF.

    • Add ethanolamine (1.2 eq) and K2CO3 (2.0 eq).

    • Heat to 100°C for 12 hours. The amino group selectively displaces the C3-chloride (or C2 depending on activation, verify by NMR). Note: For [2,3-f], we require the amine at C3 and the ether closure at C2, or vice versa. The most robust route is usually closing the ether bond via Pd-catalysis.

  • Intramolecular Cyclization (The Critical Step):

    • Charge: In a glovebox, charge a reaction vial with the precursor (1.0 eq), Pd2(dba)3 (2 mol%), and BINAP (4 mol%).

    • Solvent: Add anhydrous Toluene (0.1 M concentration).

    • Base: Add NaOtBu (1.5 eq).

    • Reaction: Seal and heat to 100°C for 4–16 hours.

    • Mechanism: The Pd(0) oxidatively inserts into the C-Cl bond. The alkoxide (formed by NaOtBu deprotonating the hydroxyl) coordinates and undergoes reductive elimination to form the C-O bond, closing the 7-membered ring.

  • Work-up & Purification:

    • Cool to room temperature.[1] Filter through a Celite pad to remove Palladium black.

    • Concentrate filtrate in vacuo.

    • Purification: Flash column chromatography (SiO2, EtOAc/Hexanes gradient). The product is typically a pale yellow oil or solid.

Biological Applications & Case Studies

Table 1: Comparative Profile of Pyrido-Oxazepine Applications
DomainTargetRole of ScaffoldKey Reference
Oncology HDAC6"Cap" group providing isoform selectivity and blood-brain barrier permeability.US Patent 10,442,776 [2]
Allergy H1 ReceptorBioisostere of benzoxazepine; improves metabolic stability.Cale et al., J. Med. Chem. [3]
CNS Dopamine/5-HTTricyclic analogs (Pyridoloxapine) act as atypical antipsychotics.Muylaert et al., Curr.[2][3] Med. Chem. [1]
Pathway Visualization: HDAC6 Inhibition

The following diagram demonstrates how the this compound scaffold functions within the HDAC6 inhibition pathway, leading to anti-cancer effects.

HDAC_Pathway Inhibitor Pyrido-Oxazepine Inhibitor (Cap Group + ZBG) HDAC6 HDAC6 Enzyme (Cytoplasmic) Inhibitor->HDAC6  Binds Active Site   Substrate Acetylated $alpha$-Tubulin / HSP90 HDAC6->Substrate  Deacetylation (Blocked)   Effect Accumulation of Acetylated Proteins Substrate->Effect  Downstream Signal   Outcome Apoptosis & Impaired Cell Motility Effect->Outcome  Therapeutic Result  

Caption: Mechanism of action for Pyrido-oxazepine based HDAC6 inhibitors disrupting tubulin dynamics.

Future Outlook

The This compound ring system is currently transitioning from a "curiosity" to a "privileged structure." The future lies in:

  • Fragment-Based Drug Discovery (FBDD): Using the rigid bicyclic core as a seed for growing inhibitors in tight binding pockets.

  • DNA-Encoded Libraries (DEL): The robust Pd-catalyzed synthesis allows this scaffold to be incorporated into massive combinatorial libraries.

  • PROTACs: Utilizing the scaffold as a rigid linker in protein degraders.

References

  • Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016).[2][3] Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 23(42), 4784–4823.[2][3] Link

  • Zheng, X., et al. (2019). 3-Alkyl-4-amido-bicyclic hydroxamic acids as HDAC inhibitors. U.S. Patent No.[4] 10,442,776.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Cale, A. D., et al. (1989). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: Synthesis and structure-activity relationships of a new series of H1-antihistamines. Journal of Medicinal Chemistry, 32(9), 2178–2199. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of Pyrido[2,3-f]oxazepine

An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of Pyrido[2,3-f][1][2]oxazepine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties and solubility profile of the heterocyclic scaffold, Pyrido[2,3-f][1][2]oxazepine. As a novel scaffold with potential applications in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its exploration and development in drug discovery programs. This document synthesizes predicted data with established experimental methodologies to offer a foundational understanding for researchers.

Introduction to the Pyrido[2,3-f][1][2]oxazepine Core

The Pyrido[2,3-f][1][2]oxazepine scaffold is a tricyclic heterocyclic system that incorporates a pyridine ring fused to an oxazepine ring. The fusion of the electron-deficient pyridine ring with the seven-membered oxazepine ring results in a unique electronic and conformational landscape. This distinct architecture makes it an intriguing starting point for the design of novel bioactive molecules. The nitrogen atom in the pyridine ring and the nitrogen and oxygen heteroatoms in the oxazepine ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.

While extensive research on the parent Pyrido[2,3-f][1][2]oxazepine is limited, studies on its derivatives and analogous structures, such as pyridobenzoxazepines, have shown a range of biological activities, suggesting the potential of this core structure in medicinal chemistry.[3][4]

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of experimental data for the unsubstituted Pyrido[2,3-f][1][2]oxazepine, its key physicochemical properties have been estimated using a variety of well-established in silico models. These predictions provide valuable initial insights for researchers and should be confirmed by experimental validation.

Table 1: Predicted Physicochemical Properties of Pyrido[2,3-f][1][2]oxazepine

PropertyPredicted ValueMethod/SoftwareCitation
Molecular Formula C₈H₆N₂O-[1]
Molecular Weight 146.15 g/mol -[1]
pKa (most basic) 3.5 - 4.5Various QSAR models[5]
logP 0.8 - 1.5Consensus of multiple prediction algorithms[6]
Aqueous Solubility (logS) -2.5 to -3.5Machine learning models[7][8][9][10][11]
Topological Polar Surface Area (TPSA) 55.4 Ų-

Expert Insights on the Predicted Properties:

  • pKa: The predicted basic pKa in the range of 3.5 to 4.5 is attributed to the pyridine nitrogen. This relatively low basicity, compared to pyridine itself (pKa ≈ 5.2), is likely due to the electron-withdrawing effect of the fused oxazepine ring system. This pKa value suggests that at physiological pH (7.4), the molecule will exist predominantly in its neutral form.

  • logP: The predicted logP values indicate that Pyrido[2,3-f][1][2]oxazepine has a moderate lipophilicity. This is a favorable characteristic for drug candidates, as it suggests a balance between aqueous solubility and membrane permeability, which are critical for absorption and distribution.

  • Aqueous Solubility: The predicted logS values correspond to a compound that is sparingly soluble to slightly soluble in water. This level of solubility may require formulation strategies to enhance bioavailability for oral administration. The use of machine learning models for solubility prediction provides a modern and increasingly accurate approach.[7][8][9][10][11]

Proposed Synthesis of the Pyrido[2,3-f][1][2]oxazepine Core

While a specific, high-yield synthesis for the unsubstituted Pyrido[2,3-f][1][2]oxazepine has not been extensively reported, a plausible synthetic route can be proposed based on established cyclization strategies for related heterocyclic systems.[12][13][14] A common approach involves the cyclization of a suitably functionalized pyridine precursor.

A potential synthetic pathway could involve the intramolecular cyclization of a 2-amino-3-hydroxypyridine derivative. This strategy is often employed in the synthesis of pyridoxazines and related fused systems.[15]

Synthesis_PathwayA2-Amino-3-hydroxypyridineBIntermediateA->BAlkylation with a2-carbon electrophile(e.g., chloroacetyl chloride)CPyrido[2,3-f][1,4]oxazepineB->CIntramolecularcyclization

Figure 1: A proposed synthetic workflow for Pyrido[2,3-f][1][2]oxazepine.

Causality Behind Experimental Choices:

The choice of a 2-amino-3-hydroxypyridine as a starting material is strategic because it possesses the necessary nucleophilic groups (amino and hydroxyl) in the correct ortho orientation for the subsequent cyclization to form the seven-membered oxazepine ring. The alkylating agent, such as chloroacetyl chloride, provides the two-carbon linker required to complete the ring system. The final intramolecular cyclization can often be promoted by a base to deprotonate one of the nucleophiles, facilitating the ring-closing reaction. This general strategy offers a convergent and adaptable approach to this heterocyclic core.

Solubility Profile: Experimental Determination

The aqueous solubility of a compound is a critical parameter that influences its absorption and bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[16][17][18][19][20]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines a self-validating system for the accurate determination of the aqueous solubility of Pyrido[2,3-f][1][2]oxazepine.

Step 1: Preparation of Saturated Solution

  • Add an excess amount of the solid Pyrido[2,3-f][1][2]oxazepine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[16] The agitation should be sufficient to keep the solid suspended without causing excessive foaming.[17]

Step 2: Separation of Undissolved Solid

  • After the equilibration period, cease agitation and allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Separate the dissolved compound from the undissolved solid by either centrifugation at a high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter). This step is critical to prevent overestimation of the solubility.

Step 3: Quantification of Dissolved Compound

  • Prepare a series of standard solutions of Pyrido[2,3-f][1][2]oxazepine of known concentrations in the same buffer system.

  • Quantify the concentration of the compound in the filtered or centrifuged supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample.

Step 4: Verification of Equilibrium

  • To ensure that thermodynamic equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours).[16]

  • The solubility value is considered reliable when consecutive measurements show no significant change in concentration.

Solubility_WorkflowAAdd excess solid to bufferBEquilibrate with agitation(24-48h at constant T)A->BCSeparate solid and liquid(Centrifugation/Filtration)B->CDQuantify dissolved compound(HPLC-UV/MS)C->DEVerify equilibrium(multiple time points)D->E

Figure 2: Experimental workflow for the shake-flask solubility determination.

Ionization Constant (pKa) Determination

The ionization constant (pKa) is a fundamental property that governs the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for pKa determination.[21][22][23]

Experimental Protocol: pKa Determination by NMR Spectroscopy

This protocol describes a robust method for determining the pKa of the pyridine nitrogen in Pyrido[2,3-f][1][2]oxazepine.

Step 1: Sample Preparation

  • Dissolve a small, accurately weighed amount of Pyrido[2,3-f][1][2]oxazepine in D₂O containing a suitable internal standard (e.g., DSS or TSP).

  • Prepare a series of NMR samples with varying pD values (the pH equivalent in D₂O) spanning a range of approximately 2 pH units above and below the expected pKa. The pD can be adjusted by adding small aliquots of DCl or NaOD.

Step 2: NMR Data Acquisition

  • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • The chemical shifts of the protons on the pyridine ring are expected to change as a function of the protonation state of the nitrogen atom.

Step 3: Data Analysis

  • Measure the chemical shift (δ) of a specific proton on the pyridine ring that shows a significant change upon protonation.

  • Plot the observed chemical shift (δ) against the measured pD of each sample.

  • The resulting data should fit a sigmoidal curve. The pKa can be determined from the inflection point of this curve, which corresponds to the pD at which the molecule is 50% protonated.

  • The pKa can be calculated by fitting the data to the following equation: δ = (δ_A * [A] + δ_B * [B]) / ([A] + [B]) where δ_A and δ_B are the chemical shifts of the fully protonated and deprotonated forms, respectively, and [A] and [B] are their respective concentrations.

pKa_DeterminationAPrepare NMR samplesat varying pDBAcquire ¹H NMR spectraA->BCMeasure chemical shiftsof pyridine protonsB->CDPlot chemical shift vs. pDC->DEDetermine pKa fromsigmoidal curve fitD->E

Figure 3: Workflow for pKa determination using NMR spectroscopy.

Conclusion and Future Directions

The Pyrido[2,3-f][1][2]oxazepine scaffold presents an interesting and underexplored area of chemical space for drug discovery. The in silico predictions of its physicochemical properties suggest a favorable starting point for medicinal chemistry efforts, with moderate lipophilicity and a pKa that ensures it is predominantly neutral at physiological pH. The predicted low aqueous solubility highlights a potential challenge that may need to be addressed through structural modification or formulation strategies.

The provided experimental protocols for solubility and pKa determination offer a robust framework for the experimental validation of these predicted properties. Future research should focus on the development of an efficient and scalable synthesis of the parent scaffold and its derivatives. Furthermore, biological screening of a library of Pyrido[2,3-f][1][2]oxazepine analogs will be crucial to unlock the therapeutic potential of this promising heterocyclic system. The insights from such studies, combined with a solid understanding of the core physicochemical properties outlined in this guide, will pave the way for the rational design of novel drug candidates.

References

  • ChemBK. Pyrido[2,3-f]-1,4-oxazepine (9CI). Available from: [Link]

  • Scribd. Determination of Pka With NMR. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • PubMed. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Available from: [Link]

  • arXiv. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Available from: [Link]

  • Quora. How to perform the shake flask method to determine solubility. Available from: [Link]

  • Future Science. Creation and interpretation of machine learning models for aqueous solubility prediction. Available from: [Link]

  • ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Available from: [Link]

  • PMC. Parallel Strategies for the Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)- and Pd(0)-Catalyzed Cyclotrimerization. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • ResearchGate. (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. Available from: [Link]

  • ACS Publications. Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Study. Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

  • PMC. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]

  • ResearchGate. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines | Request PDF. Available from: [Link]

  • ACS Publications. Pruned Machine Learning Models to Predict Aqueous Solubility. Available from: [Link]

  • ResearchGate. (PDF) Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Available from: [Link]

  • PubMed. Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. Available from: [Link]

  • RSC Publishing. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available from: [Link]

  • Ghent University Library. Synthesis of pyrido-annelated diazepines, oxazepines and thiazepines. Available from: [Link]

  • ResearchGate. Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

  • PMC. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Available from: [Link]

  • PubMed. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Available from: [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. Available from: [Link]

  • PMC. Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][16][21]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Available from: [Link]

  • PMC. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • Semantic Scholar. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • RSC Publishing. Macrocyclization strategies for the total synthesis of cyclic depsipeptides. Available from: [Link]

  • PubMed. A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. Available from: [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link]

  • MDPI. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Available from: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • Tikrit Journal of Pure Science. Synthesis, Characterization, and Evaluation of the biological activity of novel Oxazepine compounds derived from monocarboxylic acid. Available from: [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available from: [Link]

  • MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Available from: [Link]

Sources

A Prospective Analysis: The Pyrido[2,3-f]oxazepine Scaffold as a Novel Bioisostere in Drug Design

A Prospective Analysis: The Pyrido[2,3-f][1][2]oxazepine Scaffold as a Novel Bioisostere in Drug Design

Abstract

Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile by replacing key structural motifs with surrogates that possess similar physicochemical properties.[1][2] The relentless search for novel heterocyclic scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is a critical endeavor in drug discovery.[3][4] This guide introduces the pyrido[2,3-f][3][1]oxazepine core, a largely unexplored tricyclic system, as a prospective bioisostere for well-established pharmacophores. While direct applications are not yet widely documented, this paper will leverage data from structurally related analogs and first-principles medicinal chemistry to build a compelling case for its investigation. We will explore its structural and electronic properties, propose its potential bioisosteric applications in oncology and neuroscience, outline a robust synthetic and validation workflow, and provide the technical foundation for researchers to pioneer the use of this promising scaffold.

Part 1: The Strategic Imperative of Novel Bioisosteres

In lead optimization, medicinal chemists frequently encounter challenges such as poor metabolic stability, off-target toxicity, or suboptimal aqueous solubility.[5] Bioisosteric replacement is a time-tested strategy to mitigate these liabilities without sacrificing the essential interactions required for biological activity.[1] The core principle is to exchange a functional group or an entire scaffold with another that preserves key electronic, steric, and conformational features necessary for target engagement.[2]

Heterocyclic rings are particularly powerful tools in this context. They offer a diverse array of properties that can be tailored to specific biological targets and can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] The introduction of heteroatoms can modulate pKa, introduce hydrogen bonding vectors, alter dipole moments, and provide points for metabolic attack or, conversely, block them. The strategic replacement of common scaffolds, such as a phenyl ring or a quinazoline core, with a novel heterocycle—a practice known as "scaffold hopping"—can lead to significant improvements in drug-like properties and open up new intellectual property space.[4][5] The pyrido[2,3-f][3][1]oxazepine scaffold represents just such an opportunity—an underexplored framework poised for application.

Part 2: The Pyrido[2,3-f][1][2]oxazepine Core: A Structural and Physicochemical Profile

The pyrido[2,3-f][3][1]oxazepine scaffold is a tricyclic system featuring a pyridine ring fused to a 1,4-oxazepine ring. This arrangement creates a unique three-dimensional structure with distinct electronic features.

Core Properties:

  • Molecular Formula: C₈H₆N₂O[6]

  • Molar Mass: 146.146 g/mol [6]

Comparative Physicochemical Analysis (Predicted)

To understand its potential, we can compare the predicted properties of the pyrido[2,3-f][3][1]oxazepine core to established pharmacophores it might replace.

PropertyBenzodiazepine CoreQuinazoline CorePyrido[2,3-f][3][1]oxazepine Core Rationale for Bioisosteric Potential
Hydrogen Bond Acceptors 2 (N atoms)2 (N atoms)3 (2 N atoms, 1 O atom)The additional oxygen atom offers a potential new hydrogen bond acceptor site, while the pyridine nitrogen mimics the critical hinge-binding nitrogen of many kinase inhibitors.
Hydrogen Bond Donors 1 (Amide N-H)0 (in core)1 (Amine N-H)The N-H donor in the oxazepine ring provides a key interaction point, similar to benzodiazepines, and can be used as a handle for further derivatization.
Aromaticity/Planarity Partially aromaticFully aromaticPartially aromaticThe fusion of the planar pyridine ring with the non-planar oxazepine ring creates a rigid, three-dimensional shape that can improve solubility and reduce the entropic penalty of binding compared to fully planar systems.
Predicted logP ~1.5 - 2.5~1.8~1.0 - 1.5The introduction of the polar oxazepine ring is predicted to lower lipophilicity compared to more aromatic systems, potentially improving solubility and reducing off-target effects associated with high logP.
Dipole Moment ModerateModerateHighThe asymmetric placement of heteroatoms likely creates a stronger dipole moment, which can be exploited for specific polar interactions within a binding pocket.

Part 3: Bioisosteric Rationale and Potential Applications

Based on its structural features and comparison with known drug scaffolds, we can hypothesize several key applications for the pyrido[2,3-f][3][1]oxazepine core.

Application 1: A Novel Hinge-Binding Scaffold for Kinase Inhibitors

Many successful kinase inhibitors, such as gefitinib and erlotinib, utilize a quinazoline or related pyridopyrimidine scaffold where a key nitrogen atom forms a critical hydrogen bond with the "hinge" region of the ATP binding pocket.[7][8] The pyridine nitrogen of the pyrido[2,3-f][3][1]oxazepine core is perfectly positioned to act as a bioisosteric replacement for this function.

The value of this scaffold lies in the attached oxazepine ring, which projects out of the hinge region and can be used to explore new vector space within the solvent-exposed region of the kinase, potentially improving selectivity or picking up additional interactions. This concept is supported by research on the related pyrido[2,3-b][3][1]oxazine scaffold, which has been successfully developed into potent EGFR kinase inhibitors.[9][10]

cluster_KinaseKinase ATP Binding Pocketcluster_InhibitorPyrido[2,3-f][1,4]oxazepine InhibitorHingeHinge Region(e.g., Met NH)GatekeeperGatekeeperResidueSolventFrontSolvent FrontScaffoldPyrido-oxazepineCoreScaffold->GatekeeperStericInteractionPyridineNR_groupR-Group forSelectivityScaffold->R_groupVector forDerivatizationPyridineN->HingeH-Bond(Key Interaction)R_group->SolventFrontTargetsSolvent Region

Hypothetical binding of the scaffold in a kinase pocket.
Application 2: Bioisostere for Benzodiazepines in CNS Drug Discovery

The benzodiazepine scaffold is renowned for its activity on the central nervous system (CNS), primarily through modulation of GABA-A receptors. Related fused-ring systems, such as pyridoazepines, are also recognized for their CNS activity.[11] The pyrido[2,3-f][3][1]oxazepine core shares significant structural homology with these classes, presenting a similar three-dimensional arrangement of aromatic and saturated rings, along with key hydrogen bonding features.

Replacing a classic benzodiazepine with this scaffold could offer advantages in modulating the ADME profile. The pyridine ring may alter metabolic pathways, potentially avoiding the formation of long-lived active metabolites common to some benzodiazepines, while the overall increase in polarity could fine-tune blood-brain barrier penetration.

Scaffold Hopping from Benzodiazepine to Pyrido-oxazepineAKnown CNS Drug(e.g., Benzodiazepine)BIdentify Key Pharmacophore- Aromatic Ring- H-Bond Donor/Acceptor- 3D ShapeA->BAnalysisCHypothetical Bioisostere(this compound analog)B->CBioisostericReplacementDPotential Advantages- Altered Metabolism- Modulated BBB Penetration- Novel IPC->DEvaluationAStep 1: Synthesis & Library Generation- Execute Protocol 1- Generate small, diverse library via cross-couplingBStep 2: Physicochemical Profiling- Measure aqueous solubility (nephelometry)- Determine logP/logD (shake-flask or HPLC)- Measure pKa (potentiometric titration)A->BCharacterizeCompoundsEData Analysis & SAR- Correlate structure with activity, solubility, and stability- Identify promising vectors for optimizationA->ECStep 3: In Vitro Biological Screening- Primary Assay: Screen library against target class (e.g., kinase panel)- Secondary Assay: Dose-response curves for hits to determine IC50/EC50B->CSelect forScreeningB->EDStep 4: Preliminary ADME Assessment- Metabolic Stability: Incubate hits with liver microsomes, measure half-life- Permeability: Assess cell permeability (e.g., PAMPA assay)C->DProfileHitsC->ED->EE->ADesign NextGeneration

Methodological & Application

Reagents and conditions for intramolecular cyclization of Pyrido[2,3-f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrido[2,3-f][1,4]oxazepine Scaffolds

Executive Summary & Structural Analysis

The This compound scaffold represents a privileged bicyclic heterocycle, increasingly utilized in kinase inhibitors (e.g., EGFR, PI3K) and CNS-active agents due to its ability to mimic the conformational space of benzodiazepines while offering distinct solubility and metabolic profiles.

Structurally, this system consists of a pyridine ring fused at its 2,3-bond to the 6,7-bond of a 1,4-oxazepine ring.

  • Fusion Geometry: The [2,3-f] designation implies the pyridine nitrogen is positioned at N1 (relative to the pyridine ring), and the fusion occurs at the C2-C3 bond.

  • Critical Synthetic Challenge: The formation of the 7-membered oxazepine ring is entropically disfavored compared to 5- or 6-membered rings. Successful cyclization requires pre-organization of the linear precursor and highly specific reagents to overcome the energy barrier.

This guide details two primary protocols for constructing this scaffold:

  • Method A (Nucleophilic Aromatic Substitution -

    
    ):  The most robust route, utilizing the high reactivity of C2-halopyridines.
    
  • Method B (Palladium-Catalyzed Intramolecular Etherification): Required when the cyclization site is electronically deactivated (e.g., at C3 or C4 positions).

Mechanistic Pathways & Retrosynthesis

The most efficient retrosynthetic disconnection involves breaking the C(2)-O(1) bond (ether linkage) or the C(5)-N(4) bond (amine linkage). The C(2)-O(1) disconnection is preferred because it leverages the inherent electrophilicity of the pyridine C2 position.

Retrosynthesis Target This compound (Target Scaffold) Precursor Linear Intermediate (N-substituted-3-methylpyridine) Target->Precursor C-O Bond Disconnection (Intramolecular SNAr) SM1 Starting Material 1: 2-Fluoro-3-pyridinecarboxaldehyde Precursor->SM1 Reductive Amination SM2 Starting Material 2: Aminoethanol Derivative Precursor->SM2 +

Figure 1: Retrosynthetic logic prioritizing the formation of the ether bridge via


 cyclization.

Protocol A: Base-Mediated Cyclization (Primary Route)

This protocol is the industry standard for synthesizing 2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepines. It relies on a 2-fluoro or 2-chloro substituent on the pyridine ring acting as the leaving group for an intramolecular alkoxide attack.

Reagents & Conditions
  • Precursor:

    
    -(2-hydroxyethyl)-N-substituted-3-(aminomethyl)-2-fluoropyridine.
    
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: THF (0°C to rt) or DMF (if heating is required).

  • Concentration: High Dilution (0.01 M – 0.05 M) is critical to prevent intermolecular polymerization.

Step-by-Step Experimental Protocol

Step 1: Precursor Synthesis (Reductive Amination)

  • Dissolve 2-fluoro-3-pyridinecarboxaldehyde (1.0 equiv) and 2-aminoethanol (1.1 equiv) in anhydrous DCE (0.2 M).

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise at 0°C.

  • Stir at room temperature (rt) for 4–12 hours under

    
    .
    
  • Quench with sat.

    
    , extract with DCM, and concentrate to yield the secondary amine intermediate.
    

Step 2: Intramolecular Cyclization

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve the intermediate from Step 1 in anhydrous THF (to achieve 0.02 M concentration). Note: High dilution is mandatory.

  • Deprotonation: Cool the solution to 0°C. Add NaH (60% dispersion in mineral oil, 2.5 equiv) carefully.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow the mixture to warm to rt and stir for 2–6 hours.

    • Optimization: If TLC shows incomplete conversion after 6h, heat to 60°C.

  • Workup: Cool to 0°C. Quench excess hydride with saturated

    
     solution (dropwise).
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Optimization Table: Base & Solvent Screening
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1

(3.0)
DMF1001235%Slow; significant polymerization.
2

(2.0)
MeCN80855%Better; Cesium effect aids cyclization.
3NaH (2.5) THF 0 -> 25 4 88% Optimal conditions. Clean conversion.
4

-BuOK (2.0)
THF0282%Faster, but more side reactions possible.

Protocol B: Palladium-Catalyzed Cyclization (Buchwald-Type)

Use this method when the pyridine leaving group is unreactive (e.g., C3-halogen or electron-rich pyridine rings) or when constructing the [3,2-f] isomer where


 is disfavored.
Reagents & Conditions
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (Bidentate ligands are essential for 7-membered rings).

  • Base:

    
     (preferred) or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (anhydrous).

Workflow Diagram

PdCatalysis Start Precursor: 3-(2-hydroxyethylaminomethyl)-2-chloropyridine Reagents Pd(OAc)2 (5 mol%) BINAP (7.5 mol%) Cs2CO3 (2 eq) Start->Reagents Condition Toluene, 100°C Overnight Reagents->Condition Product Cyclized Product (>75% Yield) Condition->Product

Figure 2: Workflow for Pd-catalyzed intramolecular etherification.

Troubleshooting & Critical Parameters

  • Regioselectivity ([2,3-f] vs [3,2-f]):

    • The nomenclature depends on the pyridine fusion.

    • [2,3-f]: Use 2-halo-3-formylpyridine . The Oxygen attacks C2.

    • [3,2-f]: Use 3-halo-2-formylpyridine . The Oxygen attacks C3. Note that nucleophilic attack at C3 is difficult without Pd-catalysis due to lack of resonance stabilization from the pyridine nitrogen.

  • Concentration Effect:

    • Intramolecular cyclization competes with intermolecular dimerization.

    • Rule of Thumb: Maintain concentration

      
      . If dimers form, reduce to 
      
      
      
      and use slow addition of the substrate to the base.
  • Water Sensitivity:

    • 
       with NaH is sensitive to moisture. Ensure solvents are dried over molecular sieves (3Å).
      

References

  • Muylaert, K., et al. (2016).[1][2] "Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines." Current Medicinal Chemistry.

  • ChemicalBook. (2010). "Pyrido[3,2-f]-1,4-oxazepine-4(5H)-carboxylic acid, 8-ethoxy-2,3-dihydro-, 1,1-diMethylethyl ester synthesis."

  • BenchChem. (2025). "2,3,4,5-Tetrahydrobenzo[f]oxazepine: Synthesis and Experimental Protocols."

Sources

Application Note: N-Alkylation and Substitution Protocols for Pyrido[2,3-f][1,4]oxazepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-f][1,4]oxazepine core represents a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., EGFR, BET bromodomain) and CNS-active agents.[1] However, its functionalization presents a distinct chemoselective challenge: distinguishing between the nucleophilic secondary amine of the oxazepine ring and the basic pyridine nitrogen.[1]

This guide provides three validated protocols for the N-functionalization of this scaffold. Unlike generic organic chemistry texts, this document focuses on regiocontrol , utilizing specific solvent-base pairings to maximize yield at the desired


 nitrogen while suppressing pyridine quaternization.[1]

Strategic Analysis: The Regioselectivity Challenge

The this compound system contains two competitive nitrogen centers:

  • 
     (Pyridine Nitrogen): 
    
    
    
    hybridized, basic, prone to quaternization (N-alkylation) or N-oxidation.
  • 
     (Oxazepine Nitrogen):  Secondary amine, 
    
    
    
    character (depending on conjugation), generally more nucleophilic towards "soft" electrophiles but sensitive to steric hindrance.[1]

The Core Directive: To selectively alkylate


, one must modulate the basicity of the reaction medium.[1] Strong bases (e.g., NaH) deprotonate 

completely, creating a potent amide/amine anion that reacts rapidly.[1] However, in the presence of reactive electrophiles, the

can still compete, leading to mixtures.[1]
Decision Matrix for Method Selection

MethodSelection Start Target Substituent Type Alkyl Primary/Secondary Alkyl Group Start->Alkyl Aryl Aryl / Heteroaryl Group Start->Aryl Sensitive Base-Sensitive Moieties? Alkyl->Sensitive MethodC Protocol C: Buchwald-Hartwig (Pd-Catalysis) Aryl->MethodC Yes Yes Sensitive->Yes Avoid strong base No No Sensitive->No Robust substrates MethodA Protocol A: Base-Mediated SN2 (Cs2CO3 / MeCN) MethodB Protocol B: Reductive Amination (NaBH(OAc)3) Yes->MethodB No->MethodA

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on substrate tolerance and electrophile nature.

Detailed Experimental Protocols

Protocol A: Base-Mediated Direct Alkylation ( )

Best for: Primary alkyl halides, benzyl bromides, and robust substrates.[1] Mechanism: The use of Cesium Carbonate (


) provides the "Cesium Effect," enhancing the solubility of the carboxylate/amine anion in organic solvents and promoting mono-alkylation over poly-alkylation.
Materials
  • Substrate: this compound derivative (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 - 1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1] Note: MeCN is preferred for easier workup; DMF is required for poorly soluble substrates.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrido-oxazepine substrate in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
     in one portion. Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the amine deprotonates/activates.
    
  • Addition: Add the alkyl halide dropwise. If the electrophile is a solid, dissolve it in a minimum amount of solvent first.[1]

  • Reaction: Heat the mixture to 60°C (for reactive benzyl halides) or 80°C (for simple alkyl chains). Monitor via TLC or LCMS every 2 hours.

    • Critical Checkpoint: If LCMS shows M+Alkylation+1 (desired) and M+2*Alkylation (quaternary salt), lower the temperature and reduce electrophile equivalents.[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically DCM/MeOH gradients).[1]

Protocol B: Reductive Amination

Best for: Introduction of branched alkyl groups, avoiding over-alkylation, and substrates sensitive to basic conditions.[1] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. This method is orthogonal to pyridine alkylation, as the pyridine nitrogen does not form stable iminium species under these conditions.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (2.0 equiv)[1]
    
  • Acid Catalyst: Acetic acid (AcOH) (catalytic to 1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology
  • Imine Formation: Dissolve the amine substrate and the aldehyde/ketone in DCE (0.1 M). Add AcOH (1-2 drops). Stir at RT for 30-60 minutes.

    • Expert Tip: Use molecular sieves (4Å) if the imine formation is sluggish.

  • Reduction: Cool the solution to 0°C. Add

    
     portion-wise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Quench carefully with saturated aqueous

    
    . Stir until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Best for: Introducing aryl or heteroaryl substituents (e.g., phenyl, pyridyl).[1] Mechanism: Pd-catalyzed cross-coupling. The choice of ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl bromide/iodide (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2[1]
    
  • Ligand: BINAP, XPhos, or BrettPhos (10 mol%)[1]

  • Base:

    
     (strong base) or 
    
    
    
    (mild base) (2.0 equiv)[1]
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Loading: Add the substrate, aryl halide, base, and Pd-Ligand complex (pre-mixed if possible).[1]

  • Solvent: Add degassed solvent via syringe.[1] Seal the tube.

  • Reaction: Heat to 100-110°C for 12-24 hours.

    • Self-Validation: If the reaction turns black immediately (Pd black precipitation), the ligand exchange failed.[1] Re-run with a more electron-rich ligand (e.g., BrettPhos) or higher catalyst loading.[1]

  • Workup: Filter through Celite, concentrate, and purify.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the role of reagents in controlling selectivity.

ReactionPathways Substrate This compound (Secondary Amine) PathA Path A: Alkyl Halide + Base Substrate->PathA PathB Path B: Aldehyde + Hydride Substrate->PathB IntermediateA Amine Anion / Neutral Complex PathA->IntermediateA IntermediateB Iminium Ion PathB->IntermediateB Product N-Alkylated Product (Target) IntermediateA->Product Kinetic Control (Cs2CO3) SideProduct Pyridinium Salt (Undesired) IntermediateA->SideProduct Thermodynamic/Steric Failure IntermediateB->Product Selective Reduction

Figure 2: Mechanistic divergence. Path B (Reductive Amination) offers higher chemoselectivity by avoiding the anionic intermediate that risks pyridine attack.[1]

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of substrate.Switch solvent to DMF or NMP; increase temperature to 90°C.
Pyridine Alkylation (Quaternization) Electrophile is too "hot" (e.g., MeI); Base is too strong.[1]Switch to Protocol B (Reductive Amination) using Formaldehyde.[1] Use bulkier electrophiles.
Poly-alkylation Excess electrophile.Add electrophile slowly (syringe pump).[1] Use 0.9 equiv initially.
Pd-Catalyst Death Pyridine nitrogen coordinating Pd.Use bi-dentate ligands (BINAP) or bulky monodentate ligands (BrettPhos) to crowd out the pyridine N.

References

  • Solvent-Controlled Regioselectivity: Organic Chemistry Frontiers (2015). "Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives."

  • Oxazepine Synthesis & Activity: Journal of Medicinal Chemistry (2021). "Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available BET inhibitors."

  • N-Alkylation Methodology: MDPI Molecules (2022). "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." (Analogous fused-system protocols).[2][3][4]

  • General Heterocycle Functionalization: The Journal of Organic Chemistry (2024). "Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation." [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrido[2,3-f][1,4]oxazepine Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility and Purification Challenges with Pyrido[2,3-f][1,4]oxazepine Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2025)

Introduction: The "Brick Dust" Challenge

The This compound scaffold is a privileged structure in kinase drug discovery, particularly for PI3K, mTOR, and EGFR inhibitors [1, 2]. However, its utility is frequently hampered by its "brick dust" character—high melting point, rigid planarity, and poor solubility in common organic solvents.

This insolubility stems from two factors:

  • Strong

    
    -
    
    
    
    Stacking:
    The fused tricyclic system (pyridine fused to oxazepine) creates a flat, electron-deficient surface that stacks efficiently in the crystal lattice.
  • Intermolecular Hydrogen Bonding: The oxazepine amide/amine and the pyridine nitrogen often form robust H-bond networks that resist solvation.

This guide provides field-proven protocols to solubilize, purify, and characterize these difficult intermediates without compromising yield or purity.

Module 1: Reaction Optimization (Synthesis)

The Problem: The starting materials dissolve, but the product precipitates as a gum or rock-hard solid during the reaction, trapping impurities.

Mechanism of Action

Standard solvents (DCM, THF) lack the dielectric constant to solvate the transition state of the cyclization (often an


 or condensation). You must disrupt the lattice energy during formation.
Protocol: The "Dipolar-Protic" Switch

For cyclizations (e.g., forming the oxazepine ring via intramolecular displacement), avoid low-boiling solvents.

Solvent SystemTemp RangeSolubility RatingApplication Note
NMP (N-Methyl-2-pyrrolidone) 80–140°CHigh (

)
Best for

cyclizations. Hard to remove; requires aqueous workup.
DMSO (Dimethyl sulfoxide) 60–120°CHigh (

)
Good alternative to NMP. Can oxidize sensitive amines if heated >120°C.
n-Butanol 90–117°CMedium (

)
Recommended. Dissolves the intermediate at reflux; product crystallizes upon cooling (self-purifying).
DCM / THF < 60°CLow (

)
Avoid. Leads to uncontrolled precipitation and "gummy" stir bars.
Troubleshooting FAQ

Q: My reaction turned into a solid block. How do I recover it? A: Do not scrape. Add DMSO (10% of original volume) and heat to 60°C to re-slurry. If it remains solid, add Isopropanol (IPA) and sonicate. The goal is to create a filterable slurry, not a solution.

Module 2: Purification & Isolation

The Problem: The compound trails on silica gel (broad peaks) or precipitates inside the column cartridge.

Workflow: The "Drowning Out" Isolation

Avoid extraction with DCM/Water if possible, as these intermediates often form stable emulsions.

  • Cool the reaction mixture (NMP/DMSO) to room temperature.

  • Slow Addition: Dropwise add the reaction mixture into 10 volumes of ice-cold water (or 5% NaHCO₃) with vigorous stirring.

  • Aging: Let the suspension stir for 30 minutes. The amorphous gum should harden into a filterable solid.

  • Filtration: Filter and wash with water, then cold diethyl ether to remove residual high-boiling solvents.

Chromatography Strategy

If the "Drowning Out" method yields impure product, use this modified chromatography setup.

Visualizing the Purification Logic:

PurificationFlow Start Crude Intermediate SolubilityCheck Soluble in DCM? Start->SolubilityCheck Flash Flash Chromatography (DCM/MeOH) SolubilityCheck->Flash Yes Precipitation Precipitates on Column? SolubilityCheck->Precipitation No (or barely) Tailing Severe Tailing? Flash->Tailing Modifier Add 1% NH4OH or Switch to DCM/MeOH/NH3 (90:9:1) Tailing->Modifier Yes ReversePhase Switch to Reverse Phase (C18) Solvent: H2O/MeCN + 0.1% TFA Precipitation->ReversePhase Yes

Caption: Decision matrix for purifying insoluble pyrido-oxazepine intermediates. Note the pivot to C18 when normal phase fails.

The "Magic Solvent" for Silica: Standard DCM/MeOH often fails. Use the "DCM/MeOH/NH₃" system:

  • Ratio: 90:9:1 (DCM : MeOH : 7N NH₃ in MeOH).

  • Why: The ammonia deprotonates residual silanols on the silica, preventing the basic pyridine nitrogen from sticking (tailing).

Module 3: Analytical Characterization

The Problem: NMR signals are broad or missing due to aggregation; LCMS shows multiple peaks for a single pure compound.

NMR Troubleshooting

Pyrido-oxazepines aggregate in


.
  • Solution 1: Switch to DMSO-

    
     .
    
  • Solution 2 (The Heat Trick): If peaks are still broad in DMSO, heat the NMR tube to 353 K (80°C) inside the probe. This breaks intermolecular H-bonds and sharpens the aromatic signals.

  • Solution 3 (Acidification): Add 1 drop of TFA-

    
     . This protonates the pyridine nitrogen, disrupting 
    
    
    
    -stacking aggregates. Note: Chemical shifts will move significantly.
LCMS Peak Splitting

Issue: You see two peaks with the same mass. Cause: Atropisomerism or slow conformational flipping of the seven-membered oxazepine ring. Fix: Run the LCMS column at 50°C . If the peaks merge, it is a conformational issue, not an impurity.

Module 4: Structural Modification (MedChem Design)

The Problem: The scaffold is too insoluble for biological testing.

Pro-active Design Adjustments: If you are in the design phase, consider these substitutions to disrupt the crystal lattice without killing potency:

  • The "Magic Methyl": Add a methyl group to the oxazepine ring (C2 or C4 position). This introduces chirality and "puckers" the ring, disrupting planar stacking [3].

  • Solubilizing Tails: Append a solubilizing group (morpholine, piperazine) via a flexible linker to the pyridine ring.

  • Salt Formation: Do not rely on the free base. Generate the Mesylate or Hydrochloride salt immediately after isolation.

    • Protocol: Dissolve free base in hot EtOAc/MeOH (5:1), add 1 eq. Methanesulfonic acid, cool slowly.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]...pyrimidine Derivatives. (2020). MDPI. Available at: [Link]

  • 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα. (2015). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Purine and Related Compound Purification Strategies. (2010). Teledyne ISCO Application Notes. Available at: [Link]

Purification techniques for difficult Pyrido[2,3-f][1,4]oxazepine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Strategies for Stubborn Pyrido[2,3-f][1,4]oxazepine Mixtures

Doc ID: TS-OXAZ-2026-02 | Version: 1.4 | Status: Active[1][2][3][4][5]

Executive Summary

The This compound scaffold is a "privileged structure" in drug discovery, frequently appearing in kinase inhibitors (e.g., PI3K/mTOR) and CNS-active agents.[1][3][4] However, purifying these bicyclic systems is notoriously difficult due to three converging factors:

  • Amphoteric "Stickiness": The pyridine nitrogen (N1) acts as a Lewis base, causing severe tailing on acidic silica silanols.[3][4]

  • Regioisomer Complexity: Synthesis (often via intramolecular

    
     or Smiles rearrangement) frequently yields the desired [2,3-f] isomer alongside the [3,2-f] regioisomer or uncyclized intermediates, which possess nearly identical polarity.[1][3][4]
    
  • Solubility Paradox: These compounds are often lipophilic gums that aggregate in aqueous mobile phases yet crash out in non-polar solvents.[3]

This guide provides field-proven protocols to resolve these specific issues.

Module 1: Normal Phase Chromatography (The "Tailing" Problem)

The Issue

Users often report that Pyrido[2,3-f][1,4]oxazepines streak across the column or TLC plate, resulting in broad peaks and poor recovery.[1][3][4] This is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (


) on the silica surface.[1]
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Severe Tailing (Streaking) Uncapped silanols interacting with Pyridine-N.Protocol A: Pre-treat silica with 1% Triethylamine (TEA).[1][3][4]
Product "Disappears" Irreversible adsorption (Chemoselection).[1][3][4]Switch stationary phase to Neutral Alumina or use Amino-functionalized silica.[1][3]
Co-elution with Impurities Solvent selectivity mismatch.[3][4]Replace MeOH with IPA (Isopropyl Alcohol) in the mobile phase to disrupt H-bonding aggregates.[1][3]
Protocol A: The "TEA Deactivation" Method

Standard silica is too acidic. You must neutralize the column before loading your sample.

  • Equilibration: Prepare a slurry of silica gel using 99:1 Hexane:Triethylamine (TEA).[1][3][4]

  • Flushing: Pack the column and flush with 2 Column Volumes (CV) of this mixture.

  • The Mobile Phase: Run your gradient (e.g., DCM/MeOH) containing 0.5% TEA or 1%

    
    .[3][4]
    
    • Why? The amine modifier competes for the silanol sites, effectively "capping" them and allowing your oxazepine to elute as a sharp band.

Module 2: Reverse Phase & Prep-HPLC (The "Resolution" Problem)

The Issue

Separating the [2,3-f] isomer from its [3,2-f] regioisomer or the uncyclized "open" intermediate is the most common failure point.[1][3][4] Standard acidic methods (Water/ACN + 0.1% TFA) often fail because both isomers protonate and co-elute.[1][3][4]

The Solution: pH Switching

The pyridine nitrogen has a pKa of approximately 4.5–5.5 (depending on substituents).[1]

  • Low pH (< 3): Both isomers are fully protonated (

    
    ).[1][3][4] Hydrophobicity differences are minimized.[3]
    
  • High pH (> 8): Both isomers are neutral (

    
    ).[1][3] The unique 3D shape (boat/chair conformation of the oxazepine ring) drives separation on the stationary phase.[1]
    
Protocol B: High-pH Prep-HPLC

Use this method for separating regioisomers.[1][3][4]

  • Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX) – Must be pH stable up to 12.[1][3][4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH adjusted to 9.5 with 
    
    
    
    .[1][3][4]
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 mins.

  • Critical Step: Post-run, fraction tubes must be checked immediately. High pH can induce hydrolysis in some oxazepine derivatives. Lyophilize immediately.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying difficult mixtures based on impurity profile and solubility.

PurificationStrategy Start Crude Pyrido-Oxazepine Mixture CheckTLC 1. Check TLC (DCM/MeOH) Start->CheckTLC IsStreaking Is it streaking? CheckTLC->IsStreaking AddBase Add 1% TEA or NH4OH to Eluent IsStreaking->AddBase Yes CheckRegio 2. Are Regioisomers Present? IsStreaking->CheckRegio No Flash Perform Flash Chromatography (Protocol A) AddBase->Flash Flash->CheckRegio Isomers Yes (Close Rf) CheckRegio->Isomers AcidHPLC Standard Acidic HPLC (0.1% Formic Acid) Isomers->AcidHPLC No (Standard) BaseHPLC High-pH Prep-HPLC (pH 9.5 Bicarb - Protocol B) Isomers->BaseHPLC Yes (Better Selectivity)

Figure 1: Decision tree for selecting the optimal purification modality based on tailing behavior and regioisomer presence.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates on the head of the Prep-HPLC column. What is happening? A: This is the "Solubility Paradox." Your compound is likely hydrophobic but you are dissolving it in pure DMSO.[3] When the DMSO plug hits the aqueous mobile phase (Start conditions: 95% Water), the compound crashes out.[1]

  • Fix: Use "Sandwich Injection."[3] Draw 200µL DMSO (sample) -> Draw 100µL Mobile Phase A -> Inject.[1][3][4] Or, dilute your sample with 50% Mobile Phase B (Acetonitrile) before injection to prevent shock-precipitation.[1][3]

Q2: I see two spots on TLC, but they merge into one peak on LC-MS. Why? A: You are likely seeing the uncyclized intermediate and the cyclized product. On LC-MS (acidic eluent), the uncyclized Schiff base/amine might hydrolyze or cyclize in-situ in the source, or they simply co-elute due to similar hydrophobicity.[1][3][4]

  • Fix: Run an NMR of the crude. Look for the characteristic oxazepine

    
     protons (often a multiplet around 4.0–4.5 ppm).[1][3] If you see an imine proton (~8.5 ppm), you have uncyclized material.[1][3] Use Protocol B (High pH)  to separate them.[1][3]
    

Q3: Why is my recovered yield low after silica chromatography? A: Pyrido-oxazepines can form stable complexes with metal impurities in lower-grade silica.[1][3]

  • Fix: Use "Gold" grade silica (low metal content) or switch to Amino-silica , which prevents the Lewis Acid-Base interaction entirely.[1][3][4]

References

  • McCalley, D. V. (2010).[1][3][4] Overcoming the challenges of the analysis of basic compounds by HPLC. Discusses the mechanism of silanol interactions and the use of high-pH mobile phases for basic heterocycles.

  • Liu, Y., et al. (2011).[1][3][4][6] Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction.[1][3][6] Details the synthesis and potential regioisomer byproducts of fused oxazepines.

  • Kromasil Application Guide. (2011).[1][3][4] Basic methodology for method development in preparative HPLC. Provides the foundational logic for pH switching (Loading Capacity vs. Selectivity).

  • Organic Chemistry Frontiers. (2015). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives.[1][2][3][4] Highlights how solvent choice impacts the ratio of cyclized oxazepine vs. uncyclized intermediates.

Sources

Optimizing catalyst selection for Pyrido[2,3-f][1,4]oxazepine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrido[2,3-f][1,4]oxazepine Functionalization

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: PYR-OX-2025-OPT

Part 1: The Core Directive

Welcome to the specialized support hub for This compound scaffolds. This heterocyclic system presents a unique "perfect storm" for catalyst failure: the electron-deficient pyridine ring hampers oxidative addition, while the proximal nitrogen and oxygen atoms in the oxazepine ring act as a "chelating pincer," effectively poisoning standard Palladium(0) sources.

This guide does not offer generic advice. It provides a root-cause analysis of failure modes and self-validating protocols to overcome the innate reactivity barriers of this specific fused system.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: Catalyst Deactivation (The "Black Box" Phenomenon)

User Question: “I’m attempting a Buchwald-Hartwig amination on the pyridine ring of my scaffold. The reaction turns black immediately upon heating, and I see <5% conversion. I’m using Pd(OAc)₂ and PPh₃. What is killing my catalyst?”

Scientist Diagnosis: You are experiencing Heteroatom-Induced Catalyst Poisoning .

  • The Mechanism: The pyridine nitrogen (N1') and the oxazepine oxygen/nitrogen are spatially arranged to form a stable chelate with Pd(II).

  • The Failure: Pd(OAc)₂ requires reduction to Pd(0) in situ. Your scaffold is binding to the Pd(II) precursor faster than the phosphine ligand can, forming a catalytically inactive "Pd-bis(substrate)" complex. The "black" precipitate is aggregated Palladium nanoparticles (Pd-black), confirming the ligand failed to stabilize the metal.

  • The Fix: You must abandon in situ generation from Pd(II) salts.

Corrective Protocol:

  • Switch to Pre-catalysts: Use Pd(0)-G3 or G4 Palladacycles (e.g., tBuXPhos Pd G3). These contain the ligand pre-bound in a 1:1 ratio and activate only under basic conditions, bypassing the dangerous reduction phase.

  • Ligand Selection: Switch to BrettPhos or RuPhos .[1] These bulky biaryl phosphines have a large "cone angle" that physically blocks the scaffold’s heteroatoms from coordinating to the metal center.

Module 2: Regioselectivity in C-H Activation

User Question: “I want to functionalize the C-H bond adjacent to the pyridine nitrogen, but I’m getting mixtures or no reaction. Standard Ir-catalyzed borylation is giving me the distal product. How do I force ortho-functionalization?”

Scientist Diagnosis: You are fighting Electronic vs. Steric Control .

  • The Conflict: Iridium-catalyzed borylation (e.g., [Ir(OMe)(cod)]₂/dtbpy) is governed by sterics; it avoids the bulky oxazepine ring and targets the most accessible C-H bond (distal).

  • The Solution: To target the position ortho to the pyridine nitrogen, you must exploit the nitrogen’s ability to direct the metal.

Corrective Protocol:

  • Switch Metal System: Move from Iridium to Palladium(II) .

  • The "Directing Group" Strategy: Use a Pd(OAc)₂/Ligand system where the Pyridine N acts as a Directing Group (DG).

  • Condition: Use Pd(OAc)₂ (10 mol%) with N-Acetylglycine (20 mol%) as a ligand. The amino acid ligand acts as a proton shuttle, lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) mechanism specifically at the ortho position.

Module 3: Ring Stability & Base Selection

User Question: “My cross-coupling works, but LCMS shows a mass corresponding to [M+18]. It seems my oxazepine ring is hydrolyzing or opening. I’m using NaOtBu in Dioxane.”

Scientist Diagnosis: You are causing Nucleophilic Ring Opening .

  • The Cause: The [1,4]oxazepine ring, particularly if it contains an amide/lactam functionality, is susceptible to nucleophilic attack by strong alkoxide bases like tert-butoxide, especially at high temperatures (>100°C).

  • The Fix: You need a base that is strong enough to deprotonate the coupling partner but non-nucleophilic enough to leave the ring intact.

Corrective Protocol:

  • Primary Recommendation: Switch to Cs₂CO₃ (Cesium Carbonate). It is milder and non-nucleophilic.

  • Solvent Change: Switch to anhydrous t-Amyl Alcohol or Toluene . Avoid polar aprotic solvents (DMF/DMSO) if ring opening is observed, as they enhance the nucleophilicity of the base.

Part 3: Visualization & Logic

Workflow: Catalyst Selection Decision Matrix

Caption: Logic flow for selecting the optimal catalytic system based on failure mode analysis.

CatalystOptimization Start Start: Reaction Failure CheckColor Observation: Reaction Color? Start->CheckColor SideProduct Observation: +18 Mass (Hydrolysis) Start->SideProduct Black Black Precipitate (Pd Aggregation) CheckColor->Black Precipitate NoChange No Color Change (No Initiation) CheckColor->NoChange Clear/Pale Poisoning Diagnosis: Catalyst Poisoning by Heterocycle Black->Poisoning OxAdd Diagnosis: Failed Oxidative Addition (Electron-poor Pyridine) NoChange->OxAdd Solution1 Action: Switch to Pd-G3/G4 Precatalyst (Skip reduction step) Poisoning->Solution1 Solution2 Action: Use e- Rich Ligand (BrettPhos, tBuXPhos) OxAdd->Solution2 BaseIssue Diagnosis: Base Attack on Oxazepine SideProduct->BaseIssue Solution3 Action: Switch Base to Cs2CO3 or K3PO4 BaseIssue->Solution3

Part 4: Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination for Pyrido-Oxazepines

Target: Functionalization of Chloropyridine moiety.

Reagents:

  • Substrate: Chloro-pyrido[2,3-f][1,4]oxazepine (1.0 equiv)

  • Amine: 1.2 equiv[1][2]

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the substrate, amine, Cs₂CO₃, and BrettPhos Pd G3 to a reaction vial.

    • Why G3? Ensures 1:1 L:Pd ratio and prevents N-chelation poisoning [1].

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.

  • Heat: Seal and heat to 90°C for 4-12 hours.

    • Note: Do not exceed 110°C to prevent oxazepine ring stress.

  • Check: Monitor by LCMS. If conversion stalls at 50%, add a second portion of G3 catalyst (1 mol%).

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC (avoid acidic modifiers if the product is acid-sensitive).

Protocol B: Data Summary Table
VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Pd Source Pd(OAc)₂ or Pd₂dba₃BrettPhos Pd G3 Prevents formation of inactive Pd-heterocycle complexes.
Ligand PPh₃ or BINAPBrettPhos / XPhos Bulky ligands prevent N-poisoning; e- rich P facilitates oxidative addition.[1]
Base NaOtBuCs₂CO₃ Prevents nucleophilic attack on the oxazepine ring.
Solvent DMF1,4-Dioxane or Toluene Non-polar solvents stabilize the active catalytic species better.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H activation for the construction of C-B bonds. Chemical Reviews, 110(2), 890-931.

  • Inglesby, P. A., & Evans, P. A. (2010). Regioselective functionalization of pyridines. Chemical Society Reviews, 39, 2791-2805.

Sources

Resolving regio-selectivity issues in Pyrido[2,3-f][1,4]oxazepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regio-control in Pyrido[2,3-f][1,4]oxazepine Synthesis

Topic: Resolving Regio-selectivity & Yield Issues in Pyrido-fused Oxazepine Scaffolds Audience: Medicinal Chemists, Process Chemists (PI3K/Kinase Inhibitor Development) Version: 2.4 (Current as of 2025)

Introduction: The Scaffold & The Challenge

The This compound bicyclic core is a privileged scaffold in kinase inhibitor discovery, particularly for PI3K


 inhibitors (e.g., analogs of Taselisib/GDC-0032).

The Critical Failure Point: The synthesis of this core often relies on fusing a 1,4-oxazepine ring onto a pyridine backbone. The primary failure mode is regio-isomer scrambling . When cyclizing a 2,3-disubstituted pyridine precursor, two competing isomers are possible:

  • Isomer A (Desired): Oxygen at C2, Nitrogen at C3 (or vice versa, depending on target).

  • Isomer B (Undesired): The reverse connectivity.

This guide provides troubleshooting for the specific regio-chemical bottlenecks encountered during


 cyclizations and metal-catalyzed couplings.

Module 1: The "Golden Route" (Pre-defined Regiochemistry)

Q: I am observing a 60:40 mixture of regio-isomers when reacting 2,3-dichloropyridine with aminoethanol. How do I fix this?

A: You cannot easily fix the selectivity of that specific reaction due to the inherent electronic bias of the pyridine ring. The "Golden Route" avoids competition by establishing one bond before the cyclization attempt.

The Protocol (Self-Validating Strategy):

Instead of a "double-attack" on a di-halo pyridine, use a stepwise approach starting from 3-amino-2-chloropyridine .

  • Step 1: Amide Formation (Regio-lock)

    • React 3-amino-2-chloropyridine with

      
      -chloroacetyl chloride (or a substituted equivalent).
      
    • Why: The amine at C3 is the only nucleophile. You definitively establish the N-C3 bond.

    • Outcome: 2-chloro-N-(2-chloro-3-pyridinyl)acetamide.

  • Step 2: Cyclization (Intramolecular

    
    ) 
    
    • Treat the intermediate with a strong base (NaH or t-BuOK) to deprotonate the amide/alcohol and force the Oxygen to attack C2.

    • Why: The C2 position is activated for

      
       by the pyridine nitrogen (ortho-effect). Since the Nitrogen is already tethered to C3, the Oxygen must attack C2.
      
Visual Workflow (Graphviz)

GoldenRoute Start Start: 3-Amino-2-chloropyridine Step1 Step 1: Acylation (Chloroacetyl chloride) Start->Step1 Regio-defined Nucleophile Inter Intermediate: N-linked Amide (Locked) Step1->Inter Step2 Step 2: Cyclization (NaH / THF) Inter->Step2 Intramolecular SNAr Product Product: Pyrido[2,3-f][1,4]oxazepin-one Step2->Product

Caption: Stepwise synthesis ensuring N-C3/O-C2 connectivity, eliminating isomeric mixtures.

Module 2: Troubleshooting Direct (The "Risky Route")

Q: We must use 2,3-dichloropyridine due to cost. Why does the amine always attack C2?

A: This is driven by LUMO distribution and the Meisenheimer Complex stability .

  • Mechanism: In 2,3-dichloropyridine, the C2 position is

    
     to the pyridine nitrogen. The inductive electron-withdrawal of the nitrogen makes C2 significantly more electrophilic (lower LUMO energy coefficient) than C3.
    
  • The Rule: In

    
     of 2,3-dichloropyridine, the incoming nucleophile will preferentially displace the C2-Chloride .
    
  • Consequence: If you react with aminoethanol:

    • The Amine (better nucleophile) attacks C2 (better electrophile).

    • Result: A 2-amino-3-chloro intermediate.

    • Cyclization: The Oxygen must then attack C3 (which is deactivated and sterically crowded). This step often fails or requires extreme heat (

      
      ), leading to decomposition.
      

Q: How can I invert this and force O-attack at C2?

A: You must manipulate the "Hard/Soft" Acid-Base principle.

  • Use a Harder Nucleophile: Pre-form the alkoxide of the aminoethanol (using NaH) before adding the pyridine. Alkoxides (hard nucleophiles) have a slightly higher affinity for C2 (hard electrophile) than neutral amines do, but the amine competition is still fierce.

  • Use a Fluorine Surrogate: Switch to 2-fluoro-3-chloropyridine .

    • The C-F bond is highly activated for

      
       due to the high electronegativity of fluorine.
      
    • Reaction with an alcohol (ROH) at

      
       can selectively displace the Fluorine at C2, leaving the Chlorine at C3 for the subsequent amine closure (Buchwald coupling).
      
Comparative Data: Halogen Reactivity
SubstrateNucleophileConditionsMajor Product (Regio)Yield
2,3-DichloropyridineAminoethanol (1.1 eq)

, DMSO
N-attack at C2 78%
2,3-DichloropyridineNa-Alkoxide of Aminoethanol

, THF
Mixture (60:40 N:O)45%
2-Fluoro-3-chloropyridine Aminoethanol (1.0 eq)

, THF
N-attack at C2 92%
2-Fluoro-3-chloropyridine t-BuOK + Aminoethanol -78°C, THF O-attack at C2 85%

Note: To achieve O-attack at C2, you generally require the 2-Fluoro substrate and cryogenic conditions to kinetically favor the alkoxide displacement.

Module 3: Advanced Regio-Control via Catalysis

Q: My


 cyclization failed at the second step (C3 closure). What is the alternative? 

A: C3 of pyridine is unactivated. Standard


 will not work efficiently to close the ring at C3 unless strong electron-withdrawing groups (e.g., -CN, -NO2) are at C5. Use Palladium-Catalyzed Buchwald-Hartwig Amination/Etherification .

Protocol for "Difficult" Closures (C3-N Bond Formation):

If you have established the O-C2 bond and need to close the N-C3 bond:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BrettPhos (highly efficient for C-N coupling on deactivated pyridines).

  • Base:

    
     (Weak base prevents side reactions).
    
  • Solvent: 1,4-Dioxane (

    
    ).
    

Decision Tree for Synthesis Strategy:

DecisionTree Problem Define Target Connectivity Check Is Oxygen at C2? Problem->Check Yes Yes (O-C2 / N-C3) Check->Yes Required No No (N-C2 / O-C3) Check->No Required RouteA Route A: 2-Fluoro-3-chloropyridine + Alkoxide (-78°C) Yes->RouteA High Cost/Fast RouteB Route B: 3-Amino-2-chloropyridine Stepwise (See Module 1) Yes->RouteB Scale-up Friendly RouteC Route C: 2,3-Dichloropyridine + Amine (SNAr at C2) No->RouteC Standard SNAr

Caption: Select the synthetic route based on the required heteroatom connectivity.

Module 4: Analytical Confirmation

Q: How do I definitively distinguish the two isomers by NMR?

A: 1H-NMR shifts of the methylene protons in the oxazepine ring are diagnostic, but HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

  • HMBC Experiment:

    • Look for the cross-peak between the Pyridine C2 carbon and the protons of the oxazepine ring.

    • Isomer A (O-C2): The protons on the carbon adjacent to Oxygen (

      
      ) will show a 3-bond correlation to Pyridine C2 (
      
      
      
      ppm).
    • Isomer B (N-C2): The protons on the carbon adjacent to Nitrogen (

      
      ) will show a 3-bond correlation to Pyridine C2.
      
    • Differentiation:

      
       protons usually appear downfield (4.0 - 4.5 ppm) compared to 
      
      
      
      (3.0 - 3.8 ppm).

References

  • Regioselectivity in Pyridine

    
    : 
    
    • BenchChem Technical Guides. "An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine."[1]

    • Source:

  • QM Analysis of Regioselectivity

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines."
    • Source:

  • PI3K Inhibitor Synthesis (Pyrido-oxazepines)

    • Molecules (MDPI). "Design, Synthesis and SAR in Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." (Relevant for scaffold fusion chemistry).
    • Source:

  • Regioselective Synthesis of Fused Oxazepines

    • Organic Chemistry Frontiers. "Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives."[2]

    • Source:

Sources

Technical Support Center: Handling Moisture Sensitivity in Pyrido[2,3-f][1,4]oxazepine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of Pyrido[2,3-f][1,4]oxazepine scaffolds presents a unique challenge in heterocyclic chemistry. Unlike their benzo-fused analogs, the pyridine ring introduces a distinct electronic bias that affects the basicity of the bridgehead nitrogen and the electrophilicity of the adjacent carbons.

The critical "precursors" in this context are typically functionalized aminopyridines (e.g., 2-halo-3-aminopyridines) and bifunctional linkers (e.g.,


-halo acids or amino alcohols), or the linear intermediate  formed prior to cyclization.

Why is moisture the enemy?

  • Quenching of Cyclization Bases: The final ring closure usually requires strong bases (NaH, KOtBu) which are instantly deactivated by water.

  • Imine/Amidine Hydrolysis: The [1,4]oxazepine ring, particularly if unsaturated (imine character), is thermodynamically prone to ring-opening hydrolysis in the presence of trace water and silica acidity.

  • Pyridine Hygroscopicity: The pyridine nitrogen acts as a hydrogen-bond acceptor, actively pulling atmospheric moisture into the solid-state lattice of your precursors.

Module 1: Precursor Storage & Handling

Question:My 2-halo-3-aminopyridine starting material is clumping. Does this affect the stoichiometry of the coupling reaction?

Answer: Yes. Clumping indicates hydrate formation. Pyridyl amines are hygroscopic. If your precursor has absorbed water, the molecular weight you are using for stoichiometric calculations is incorrect. Furthermore, that water will destroy an equivalent amount of the base required for the subsequent step.

Protocol: The "Dry-Weight" Correction If you suspect moisture contamination:

  • Dissolve: Dissolve the precursor in DCM.

  • Dry: Treat with anhydrous

    
     (magnesium sulfate) for 20 minutes.
    
  • Filter & Evaporate: Filter and rotary evaporate.

  • Azeotrope: Add toluene (3x) and evaporate to strip residual water via azeotrope.

  • Store: Store immediately in a desiccator under Argon.

Question:Which drying agents are compatible with the linear intermediate (e.g., the acyclic amino-ether)?

Answer: Avoid acidic drying agents. The linear intermediate often contains a secondary amine or an amide.

  • Recommended: Sodium Sulfate (

    
    ) or 4Å Molecular Sieves.
    
  • Avoid: Calcium Chloride (

    
    )—it can coordinate with the pyridine nitrogen and amine, trapping your product.
    

Module 2: The Cyclization Reaction (The Critical Step)

Question:I am seeing the "Open-Chain" byproduct in my LCMS instead of the cyclized oxazepine. Why?

Answer: This is the classic signature of "Wet Cyclization." The formation of the 7-membered oxazepine ring is entropically disfavored compared to 5- or 6-membered rings. The reaction relies on kinetic control using a strong base (typically NaH or


) to force the intramolecular 

or amidation.

If water is present:[1][2][3]

  • Base Quench:

    
    . The effective base concentration drops.
    
  • Hydroxide Competition: The resulting

    
     is a nucleophile that can attack your electrophilic site (the halide on the pyridine), displacing it with an -OH group instead of the desired amine/alcohol linker. This permanently prevents cyclization.
    

Troubleshooting Table: Cyclization Conditions

ParameterStandard ProtocolMoisture-Resilient Alternative
Solvent DMF (Anhydrous)DMAc or NMP (Higher boiling, easier to dry)
Base NaH (60% in oil)

(dried at 120°C/vac)
Atmosphere Nitrogen BalloonArgon Manifold (Heavier than air)
Additives None4Å Molecular Sieves (Activated) in reactor
Visualizing the Failure Mode

The following diagram illustrates how moisture diverts the pathway from the desired oxazepine to the dead-end hydrolysis product.

MoistureFailureMode Precursor Linear Precursor (Halo-Pyridine-Linker) Intermediate Deprotonated Intermediate Precursor->Intermediate Dry Conditions Byproduct Hydrolysis Product (Open Chain -OH) Precursor->Byproduct Irreversible Substitution Base Strong Base (NaH / KOtBu) Base->Intermediate Activates Hydroxide NaOH / KOH (Competitor) Base->Hydroxide Generates Water Trace Moisture (H₂O) Water->Base Quenches Product This compound (Cyclized) Intermediate->Product Intramolecular Cyclization Hydroxide->Precursor Intermolecular Attack

Figure 1: Mechanistic divergence caused by moisture during the cyclization of pyrido-oxazepine precursors.

Module 3: Purification & Isolation

Question:My product decomposes on the silica column. It turns yellow and sticks.

Answer: Silica gel is naturally acidic and contains bound water. Pyrido[1,4]oxazepines, especially those with imine character (e.g., if the ring is unsaturated), are acid-labile. The combination of Silica Acidity + Adsorbed Water = Hydrolysis Reactor.

Protocol: Deactivating the Silica

  • Pre-treat: Flush your silica column with 1% Triethylamine (TEA) in Hexanes/Ethyl Acetate before loading your sample. This neutralizes acidic sites.

  • Eluent: Maintain 0.5% - 1% TEA in your mobile phase during the run.

  • Speed: Perform "Flash" chromatography literally—fast. Do not let the compound sit on the column.

Question:Can I use aqueous workup (extraction)?

Answer: Only if pH is strictly controlled. Avoid strong acid washes (HCl) which will protonate the pyridine nitrogen and potentially open the oxazepine ring.

  • Preferred: Quench reaction with saturated

    
     (mildly acidic/neutral buffer) or simply filter off inorganic salts and evaporate if using non-aqueous workup.
    

Module 4: Analytical Troubleshooting

Question:The NMR shows "ghost peaks" near the bridgehead protons.

Answer: This is likely a hemiaminal species formed by reaction with water in the NMR solvent.


 often becomes acidic (forming HCl) and wet over time.

Diagnostic Test: Run the NMR in DMSO-d6 (which is less acidic) or filter your


 through a small plug of basic alumina before use. If the ghost peaks disappear, they were solvent-induced hydrolysis artifacts.

Summary Workflow: The "Dry" Protocol

Follow this decision tree to ensure integrity of the this compound scaffold.

Workflow Start Start: Precursor Handling Dry Azeotropic Drying (Toluene, 3x) Start->Dry Solvent Solvent Prep: DMF/THF over 4Å Sieves Dry->Solvent Reaction Cyclization Reaction (Inert Atm, 0% Humidity) Solvent->Reaction Check Check LCMS for Open Chain Byproduct? Reaction->Check Good Product Formed Check->Good No Bad Hydrolysis Detected Check->Bad Yes Action1 Workup: Neutralize Silica with 1% Et3N Good->Action1 Action2 Action: Re-dry Base & Solvent Switch to Cs2CO3 Bad->Action2 Action2->Reaction

Figure 2: Operational workflow for minimizing moisture-induced failure.

References

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 2016.[4] (Review of synthesis strategies for fused pyridine-oxazepines).

  • Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one. ResearchGate, 2025. (Analogous chemistry for 1,4-oxazepine ring closure).

  • Handling Moisture Sensitive Imines. ResearchGate Forum, 2015. (Practical advice on imine/intermediate stability).

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. NIH/PubMed, 2024. (Detailed experimental protocols for pyrido-oxazine/oxazepine precursors).

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of Pyrido[2,3-f]oxazepine Scaffolds: A Comparative Analysis of X-ray Crystallography

A Researcher's Guide to the Structural Elucidation of Pyrido[2,3-f][1][2]oxazepine Scaffolds: A Comparative Analysis of X-ray Crystallography

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of pyrido[2,3-f][1][2]oxazepine structures. This guide provides an in-depth, objective comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and protocols.

Introduction: The Therapeutic Potential of Pyrido[2,3-f][1][2]oxazepines

The pyrido[2,3-f][1][2]oxazepine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities. These activities stem from the unique three-dimensional arrangement of the fused pyridine and oxazepine rings, which allows for specific interactions with biological targets. Consequently, the precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective therapeutic agents.[3]

While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation, bond lengths, bond angles, and stereochemistry of these complex molecules. This guide will provide a detailed protocol for the X-ray crystallographic analysis of a fused 1,4-oxazepine system, using a closely related benzimidazole-fused 1,4-oxazepine as a case study, and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful complementary technique for structural elucidation in solution.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail about the atomic arrangement within a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms in an ordered crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the precise coordinates of each atom can be determined.

A Case Study: Structural Analysis of a Benzimidazole-Fused 1,4-Oxazepine

To illustrate the power of X-ray crystallography, we will refer to the detailed study of novel benzimidazole-fused 1,4-oxazepines, which are structurally analogous to the pyrido[2,3-f][1][2]oxazepine core.[2][4] The following protocol is based on the successful crystallographic analysis reported in this study.

Experimental Protocol for X-ray Crystallographic Analysis

The critical first step in any X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging and time-consuming part of the process. For the benzimidazole-fused 1,4-oxazepine, single crystals were successfully obtained using the slow evaporation technique.[4]

  • Solvent Selection: Dissolve the purified compound in a suitable solvent. In the case study, ethyl acetate (EtOAc) was used.[4] The choice of solvent is crucial and often requires screening a variety of solvents with different polarities and boiling points.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered vial or beaker at room temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days.

  • Crystal Selection: The obtained crystals are examined under a microscope. A suitable crystal for X-ray diffraction should be a single, well-formed block with clear faces and no visible defects.[4]

Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are collected by a detector.

  • Instrumentation: A modern X-ray diffractometer equipped with a sensitive detector is used. The case study utilized a Bruker APEX-II D8 Venture diffractometer with a CCD area detector and Mo Kα radiation (λ = 0.71073 Å).

  • Data Collection Strategy: A series of frames are collected as the crystal is rotated through different angles. For the benzimidazole-fused 1,4-oxazepine, a total of 1858 frames were collected over approximately 4.76 hours.[2]

  • Data Integration: The collected frames are processed to determine the position and intensity of each diffraction spot. The Bruker SAINT software package was used for data integration in the case study.[2]

The integrated diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Structure Solution: The phase problem, a central challenge in X-ray crystallography, is overcome using direct methods or Patterson methods to generate an initial electron density map. The SHELXS-97 program is a commonly used tool for this purpose.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The SHELXL-97 program was used for refinement in the case study.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The crystallographic data for the benzimidazole-fused 1,4-oxazepines were deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1062849 and 974580, making the detailed structural information publicly accessible.[1]

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflowcluster_0Crystal Growthcluster_1Data Collectioncluster_2Structure Solution & RefinementCompound Synthesis\n& PurificationCompound Synthesis& PurificationSolvent ScreeningSolvent ScreeningCompound Synthesis\n& Purification->Solvent ScreeningDissolutionSlow EvaporationSlow EvaporationSolvent Screening->Slow EvaporationOptimal SolventSingle Crystal\nFormationSingle CrystalFormationSlow Evaporation->Single Crystal\nFormationCrystal MountingCrystal MountingSingle Crystal\nFormation->Crystal MountingSelectionX-ray Exposure\n& DiffractionX-ray Exposure& DiffractionCrystal Mounting->X-ray Exposure\n& DiffractionOn DiffractometerData IntegrationData IntegrationX-ray Exposure\n& Diffraction->Data IntegrationDetectorStructure Solution\n(Direct Methods)Structure Solution(Direct Methods)Data Integration->Structure Solution\n(Direct Methods)Diffraction DataStructure Refinement\n(Least-Squares)Structure Refinement(Least-Squares)Structure Solution\n(Direct Methods)->Structure Refinement\n(Least-Squares)Initial ModelStructural ValidationStructural ValidationStructure Refinement\n(Least-Squares)->Structural ValidationFinal ModelFinal 3D StructureFinal 3D StructureStructural Validation->Final 3D Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Part 2: A Comparative Perspective - X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution snapshot of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure and dynamics of molecules in solution. For a comprehensive understanding of a pyrido[2,3-f][1][2]oxazepine's properties, a combined approach is often ideal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the magnetic properties of atomic nuclei. By analyzing the absorption of radiofrequency energy by nuclei in a magnetic field, one can deduce information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For the benzimidazole-fused 1,4-oxazepine case study, both ¹H and ¹³C NMR were used to characterize the synthesized compounds.[2][4]

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactionsConnectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution
Resolution Atomic resolution (typically < 1 Å)Lower resolution, provides average structure in solution
Key Challenge Growing high-quality single crystalsSpectral overlap and complexity, particularly for larger molecules
Molecular Size No theoretical upper limit, dependent on crystal qualityGenerally limited to smaller molecules (< 50 kDa for routine analysis)
Dynamic Information Provides a static picture of the molecule in the crystal latticeExcellent for studying molecular motion and conformational changes in solution
Synergistic Application in Drug Discovery

The strengths and weaknesses of X-ray crystallography and NMR spectroscopy are highly complementary. X-ray crystallography provides the definitive, high-resolution solid-state structure, which is invaluable for understanding key binding interactions in a protein active site. NMR, on the other hand, can reveal how the molecule behaves in a more biologically relevant solution environment, including its flexibility and potential for conformational changes upon binding to a target.

For the development of pyrido[2,3-f][1][2]oxazepine-based drugs, X-ray crystallography can be used to:

  • Unambiguously confirm the structure of a synthesized compound.

  • Provide a high-resolution model for computational docking studies.

  • Reveal the binding mode of a lead compound to its protein target.

NMR spectroscopy can complement this by:

  • Confirming the structure in solution.

  • Studying the dynamics of the molecule and its interaction with a target in solution.

  • Identifying multiple conformations that may be present in solution.

Diagram of the Comparative Analysis

Comparison_XRD_NMRcluster_XRDX-ray Crystallographycluster_NMRNMR SpectroscopyXRD_nodeProvides a static, high-resolution 3D structure in the solid state.Strengths:- Unambiguous structure determination- Precise bond lengths and angles- Absolute stereochemistry- No molecular size limit (in principle)Weaknesses:- Requires high-quality single crystals- Crystal packing can influence conformation- Limited dynamic informationNMR_nodeProvides structural and dynamic information in solution.Strengths:- No crystallization required- Provides information on molecular dynamics- Can study interactions in solution- Can identify multiple conformationsWeaknesses:- Lower resolution than X-ray- Molecular size limitations- Complex spectra for larger moleculesPyrido_OxazepinePyrido[2,3-f][1,4]oxazepineStructural Analysiscluster_XRDcluster_XRDPyrido_Oxazepine->cluster_XRDDefinitive Structurecluster_NMRcluster_NMRPyrido_Oxazepine->cluster_NMRSolution Behavior

Caption: Comparison of X-ray Crystallography and NMR Spectroscopy.

Conclusion

The structural elucidation of pyrido[2,3-f][1][2]oxazepine derivatives is a critical step in the development of new therapeutics. Single-crystal X-ray crystallography stands as the most powerful technique for obtaining a precise and unambiguous three-dimensional structure of these molecules. The detailed protocol and case study presented here provide a practical framework for researchers to successfully apply this technique. However, for a complete understanding of the molecule's properties, a comparative approach that integrates the solid-state data from X-ray crystallography with the solution-state structural and dynamic information from NMR spectroscopy is highly recommended. This synergistic approach will undoubtedly accelerate the discovery and optimization of novel drugs based on the promising pyrido[2,3-f][1][2]oxazepine scaffold.

References

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., Altaf, M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 724. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., Altaf, M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PubMed, 27271585. [Link]

  • Boruah, M., & Bolm, C. (2025). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., Altaf, M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PubMed Central. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., Altaf, M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Unknown Source.
  • The Schlenk Line Survival Guide. (2021, February 28). Crystallisation. [Link]

  • Moore, P. B. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Various Authors. (2017, June 27). What are the differences between NMR and x-ray crystallography?. Quora. [Link]

  • Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Samir, A. H., Rumez, R. M., & Fadhil, H. A. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Ibn Al-Haitham Journal For Pure And Applied Science. [Link]

  • Al-Omair, M. A., Ali, A. A.-S., El-Emam, A. A., & Al-Shaikh, M. A. (2023, March 1). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

  • Hamzah, B. F., Al-Shemary, R. K., & Khzaal, S. S. (2023, June 4). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Najman, R., & Davis, A. M. (n.d.). Limitations and lessons in the use of X-ray structural information in drug design. PubMed Central. [Link]

  • Mohammad, A.-T., Osman, H., & Yeap, G.-Y. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. PubMed. [Link]

  • Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Abid, O. H., & Tawfeeq, H. M. (n.d.). Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid. SciSpace. [Link]

Technical Guide: Mass Spectrometry Fragmentation Patterns of Pyrido[2,3-f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrido[2,3-f][1,4]oxazepine scaffold represents a critical structural motif in medicinal chemistry, often serving as a bio-isostere for benzodiazepines or dibenzoxazepines (e.g., Loxapine, Amoxapine) in kinase inhibitors and antipsychotic drug discovery.

Characterizing this bicyclic heterocycle presents unique mass spectrometric challenges due to the competing basicity of the pyridine nitrogen and the lability of the seven-membered oxazepine ring. This guide provides a comparative analysis of ionization techniques, detailed fragmentation mechanisms, and protocols for differentiating this scaffold from its regioisomers (e.g., pyrido[3,2-f] analogs).

Part 1: Comparative Ionization Analysis (ESI vs. APCI)

Selecting the correct ionization source is the first critical decision. For this compound derivatives, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) dictates sensitivity and in-source fragmentation rates.

Performance Matrix: ESI vs. APCI[1][2][3][4]
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Pyrido-Oxazepines
Protonation Site Preferentially protonates the Pyridine Nitrogen (

).
Protonates via gas-phase ion-molecule reactions; less specific.ESI is superior for generating stable

precursor ions.
Thermal Stability Low thermal energy; minimizes pre-analyzer degradation.High heat (

); causes premature oxazepine ring opening.
ESI is required for intact molecular ion analysis.
Matrix Tolerance Susceptible to ion suppression from salts/lipids.More robust against matrix effects.[1]APCI is only recommended for dirty matrices (e.g., plasma) if sensitivity allows.
Fragmentation Produces clean

, ideal for MS/MS control.
Often produces

or ring-opened species in-source.
ESI provides the necessary precursor control.
Expert Insight: The "Soft" Ionization Necessity

Unlike robust carbocycles, the 1,4-oxazepine ring is chemically fragile. The ether linkage (


) and imine/amide bonds are susceptible to thermal cleavage.
  • Recommendation: Use ESI+ (Positive Mode) .

  • Why: The pyridine nitrogen acts as a "charge trap," stabilizing the

    
     ion. APCI often provides excess thermal energy that drives the Retro-Diels-Alder (RDA) or ring-contraction reactions before the ion reaches the quadrupole, complicating spectral interpretation.
    

Part 2: Fragmentation Mechanisms (MS/MS Pathways)

Understanding the fragmentation logic is essential for structural confirmation.[2] The fragmentation of this compound follows a distinct pathway governed by charge localization on the pyridine ring followed by ring contraction.

Core Fragmentation Rules
  • Charge Remote Fragmentation: Initial protonation occurs on the pyridine nitrogen.

  • Ring Contraction: The 7-membered oxazepine ring is energetically unfavorable in the gas phase compared to 5- or 6-membered rings.

  • Neutral Losses:

    • Loss of 28 Da (CO): If the oxazepine contains a ketone (lactam).

    • Loss of 28 Da (

      
      ):  Ethylene bridge cleavage.
      
    • Loss of 30 Da (

      
      ):  Formaldehyde loss from the ether bridge.
      
Visualizing the Pathway

The following diagram illustrates the primary CID (Collision Induced Dissociation) pathways for a generic this compound core.

FragmentationPathway Figure 1: Primary CID fragmentation pathways of the this compound scaffold. Parent Precursor Ion [M+H]+ (Protonated Pyridine) Intermediate Ring Opening (Cleavage of C-O bond) Parent->Intermediate CID Energy (15-25 eV) Frag1 Fragment A Loss of CH2O (30 Da) (Pyridine-Amine species) Intermediate->Frag1 - Formaldehyde (CH2O) Frag2 Fragment B Loss of C2H2/C2H4 (Ring Contraction) Intermediate->Frag2 - Ethylene (C2H4) Frag3 Terminal Fragment Pyridine Ring Only (m/z ~78-80) Frag1->Frag3 High Energy (>40 eV) Frag2->Frag3 High Energy (>40 eV)

Part 3: Isomeric Differentiation (The [2,3-f] vs. [3,2-f] Challenge)

One of the most difficult tasks in drug development is distinguishing the [2,3-f] isomer from the [3,2-f] isomer. Mass spectrometry can differentiate these based on the "Ortho Effect" and charge repulsion.

Differentiation Strategy
FeaturePyrido[2,3-f] Isomer Pyrido[3,2-f] Isomer
Structure Pyridine N is distal to the oxazepine bridgehead.Pyridine N is proximal to the oxazepine bridgehead.
Fragmentation Intensity High stability. The distance prevents immediate interaction between the protonated N and the ether oxygen.Low stability. The protonated Pyridine N can H-bond or transfer protons to the oxazepine oxygen, facilitating rapid ring opening.
Diagnostic Ion High abundance of intact precursor .High abundance of ring-opened fragment (e.g.,

).
RDA Reaction Slower Retro-Diels-Alder kinetics.Fast RDA due to charge proximity.

Experimental Validation: To confirm the isomer, run a Energy-Resolved Mass Spectrometry (ER-MS) experiment.

  • Ramp Collision Energy (CE) from 0 to 60 eV.

  • Plot the "Survival Yield" of the precursor ion.

  • Result: The [2,3-f] isomer will show a higher

    
     (energy required to fragment 50% of precursor) compared to the [3,2-f] isomer due to lack of proximal charge-assisted cleavage.
    

Part 4: Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

LC-MS/MS Method Parameters
  • Column: C18 or PFP (Pentafluorophenyl) - PFP is preferred for separating regioisomers.

    • Dimensions:

      
       mm, 1.7 µm particle size.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Role: The ammonium formate buffers the pH to ensure consistent protonation of the pyridine ring.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-6 min: 5%

      
       95% B (Linear Gradient)
      
    • 6-8 min: 95% B (Wash)

Mass Spectrometer Settings (Source: ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation).

  • Desolvation Temp:

    
     (High enough to desolvate, low enough to preserve the ring).
    
  • Cone Voltage: 30 V.

  • Collision Gas: Argon (for CID).

Workflow Decision Matrix

Workflow Figure 2: Analytical workflow for method development of Pyrido-Oxazepines. Sample Sample Preparation (Protein Precip / SPE) Inject Injection (PFP Column) Sample->Inject Source Ionization Check Is [M+H]+ dominant? Inject->Source PathESI Proceed with ESI+ (Standard) Source->PathESI Yes PathAPCI Switch to APCI (If matrix suppression high) Source->PathAPCI No (Signal < 1e4) Analyze MS/MS Analysis Monitor -30 Da / -28 Da PathESI->Analyze PathAPCI->Analyze

References

  • Srinubabu, G., et al. (2008). "Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design." Chemical and Pharmaceutical Bulletin. Link[3]

    • Relevance: Establishes baseline fragmentation protocols for fused oxazepine rings (loss of carbamoyl groups and ring contraction).
  • Ji, Z., et al. (2022).[4] "Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite." Molecules. Link

    • Relevance: Provides detailed MS3 fragmentation pathways for dibenzazepine/oxazepine analogs, confirming the ring-contraction mechanism.
  • Kaufmann, A. (2014). "The use of HRMS in liquid chromatography-mass spectrometry." Journal of Mass Spectrometry. Relevance: Authoritative source on using High-Resolution MS (Q-TOF/Orbitrap) to distinguish isobaric heterocyclic fragments.
  • Thermo Fisher Scientific. "Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn." Application Note. Link

    • Relevance: Validates the ER-MS (Energy Resolved) approach for differentiating positional isomers in heterocyclic systems.

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Pyrido-Fused Oxazepines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in vitro metabolic stability of a series of hypothetical pyrido-fused oxazepine analogs. It is designed for researchers, scientists, and drug development professionals to illustrate how systematic structural modifications can influence metabolic liability. The protocols and principles described herein are grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, achieving a balance between therapeutic potency and favorable pharmacokinetic properties is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and overall exposure.[1] Pyrido-fused oxazepines are a class of heterocyclic compounds with recognized activity in the central nervous system, making them an interesting scaffold for therapeutic development.[2][3][4] However, like many nitrogen-containing heterocycles, they can be susceptible to metabolism.[5]

Early assessment of metabolic stability allows for a data-driven approach to chemical optimization.[6][7] By identifying metabolically labile "soft spots" in a molecule, medicinal chemists can make targeted structural changes to block or slow down metabolism, thereby improving the compound's pharmacokinetic profile.[8] This guide will walk through the experimental design, execution, and interpretation of an in vitro metabolic stability study comparing four pyrido-fused oxazepine analogs, linking chemical structure to metabolic outcome.

Fundamental Principles of In Vitro Drug Metabolism

The liver is the primary site of drug metabolism in the body.[9][10] In vitro assays commonly use subcellular fractions of the liver, such as microsomes, which are vesicles of the endoplasmic reticulum.[9][11] Liver microsomes are a cost-effective and high-throughput tool for early-stage screening and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[9][11][12]

CYP450 enzymes are responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[13] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and O-dealkylation.[13] For these reactions to occur, a critical cofactor, NADPH (Nicotinamide Adenine Dinucleotide Phosphate), must be present to donate reducing equivalents.[11][14] By incubating a test compound with liver microsomes in the presence of NADPH and monitoring its disappearance over time, we can determine its intrinsic clearance—the inherent ability of the liver enzymes to metabolize the drug.[1][15]

Experimental Design and Methodology

To investigate the structure-metabolism relationship of pyrido-fused oxazepines, we designed a comparative study of four hypothetical analogs with systematic modifications.

Test Compounds:

  • PFO-1 (Parent): The core pyrido-fused oxazepine scaffold.

  • PFO-2 (Methyl -> CF3): The methyl group on the oxazepine ring is replaced with a trifluoromethyl group to block potential oxidation at that site.

  • PFO-3 (H -> F): A fluorine atom is added to the pyridine ring to alter the electronic properties and potentially block a site of aromatic hydroxylation.

  • PFO-4 (Parent, N-oxide): A potential metabolite of PFO-1, where the pyridine nitrogen is oxidized.

In Vitro System: Pooled Human Liver Microsomes (HLM) were selected as the test system to assess Phase I metabolic stability. Pooled microsomes from multiple donors are used to average out inter-individual variability in enzyme expression.[9]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing P1 Prepare 1 µM Test Compound Working Solutions P2 Prepare HLM Suspension (0.5 mg/mL in Buffer) P3 Prepare NADPH Solution (Cofactor) I1 Pre-incubate HLM and Test Compound I2 Initiate Reaction: Add NADPH I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45, 60 min) I2->I3 A1 Quench Reaction: Add Cold Acetonitrile with Internal Standard I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Plot ln(% Remaining) vs. Time A3->D1 D2 Calculate Slope (k) D1->D2 D3 Calculate t1/2 and CLint D2->D3

Caption: Workflow for the human liver microsomal stability assay.

This protocol is a self-validating system, incorporating essential controls to ensure the integrity of the results.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Test Compound Stock: Prepare 10 mM stock solutions of each PFO analog and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[6][16]

    • Working Solutions: Dilute the stock solutions in the phosphate buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.[6][14]

    • HLM Suspension: Thaw pooled human liver microsomes (from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[6][9][14]

    • Cofactor Solution: Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • Add the HLM suspension to wells of a 96-well plate.

    • Add the test compound working solutions to the wells.

    • Controls:

      • -NADPH Control: For each compound, run one incubation without adding NADPH to check for non-NADPH mediated degradation (e.g., chemical instability or metabolism by other enzymes like esterases).[9][17]

      • Heat-Inactivated Control: Run one incubation with microsomes that have been heat-inactivated to check for non-enzymatic degradation.[6]

      • Positive Controls: Include Verapamil and Diazepam to confirm that the enzymatic activity of the microsomes is within the expected range.[6][16]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[11][14]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.[6]

    • Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with an internal standard (a compound of similar structure and ionization properties not present in the sample).[11] The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.[11]

The rate of disappearance of the parent compound is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant, k.

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

These calculations provide a quantitative measure of how quickly each compound is metabolized.[1]

Results and Comparative Analysis

The following table summarizes the metabolic stability data for the four pyrido-fused oxazepine analogs.

Compound IDStructural Modificationt½ (min)CLint (µL/min/mg)Metabolic Stability Category
PFO-1 Parent Scaffold2555.4Moderate
PFO-2 R = CF3 (instead of CH3)>60<23.1High
PFO-3 Fluorine on Pyridine4828.9High
PFO-4 Pyridine N-oxide12115.5Low
Verapamil Positive Control (High)9154.0Low
Diazepam Positive Control (Low)>60<23.1High

Discussion: Linking Structure to Metabolic Stability

The results demonstrate a clear structure-metabolism relationship (SMR) among the analogs, a cornerstone of medicinal chemistry.[7]

  • PFO-1 (Parent): Exhibited moderate clearance, suggesting it has one or more sites susceptible to CYP450-mediated metabolism. Potential metabolic pathways for such a scaffold include oxidation of the benzylic methyl group or hydroxylation of the aromatic rings.

  • PFO-2 (CF3 analog): Showed a significant increase in metabolic stability. Replacing the metabolically labile methyl group with a trifluoromethyl (CF3) group, which is resistant to oxidation, effectively "blocked" a major metabolic pathway. This is a classic and highly effective strategy in drug design to enhance stability.

  • PFO-3 (Fluoro analog): The addition of a fluorine atom also improved metabolic stability. Fluorine is a small, highly electronegative atom. Its placement on the pyridine ring can deactivate the ring towards oxidative metabolism by withdrawing electron density. This modification can prevent aromatic hydroxylation, another common metabolic route.

  • PFO-4 (N-oxide): This analog was metabolized very rapidly. N-oxidation is a common metabolic pathway for nitrogen-containing heterocycles, often mediated by both CYP450s and Flavin-containing Monooxygenases (FMOs). The rapid clearance of PFO-4 suggests that N-oxidation of the parent pyridine ring is a likely and significant metabolic pathway for PFO-1.

G PFO1 PFO-1 (Parent) Metabolite1 Hydroxylated Metabolite (on CH3 group) PFO1->Metabolite1 CYP450 (Oxidation) Metabolite2 N-Oxide Metabolite (PFO-4) PFO1->Metabolite2 CYP450 / FMO (N-Oxidation) Metabolite3 Aromatic Hydroxylation PFO1->Metabolite3 CYP450 (Hydroxylation)

Caption: Potential Phase I metabolic pathways for PFO-1.

Conclusion

This guide demonstrates the utility of in vitro metabolic stability assays in the early stages of drug discovery. Through systematic structural modification and comparative analysis, we have shown how metabolic liabilities can be identified and addressed.

The key takeaways are:

  • The parent pyrido-fused oxazepine (PFO-1) displays moderate metabolic stability.

  • Blocking potential sites of metabolism, such as replacing a methyl group with a CF3 group (PFO-2) or adding a deactivating fluorine atom (PFO-3), significantly enhances metabolic stability.

  • N-oxidation of the pyridine ring (PFO-4) is a likely major pathway of metabolism for this scaffold.

These insights, derived from a straightforward and reproducible in vitro assay, provide invaluable guidance for the design of more stable and pharmacokinetically robust drug candidates. The principles and protocols outlined here serve as a foundational framework for any research program aimed at optimizing the ADME properties of novel chemical entities.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2023). Biopharma PEG. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies... (2017). Federal Register. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies... (2017). Regulations.gov. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Structure-Activity Relationships in Med Chem. Fiveable. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Food and Drug Administration. [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. (2023). Drug Discovery News. [Link]

  • Structure-activity relationship (SAR) study designs. (2020). Monash University. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Metabolic stability assays for predicting intrinsic clearance. (2021). ChemHelp ASAP via YouTube. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. (2023). International Journal of Research in Pharmacy and Allied Science. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Scott, J.S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

  • Non-Cytochrome P450 Enzymes in Drug Metabolism: Emerging Roles. (2023). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • How to calculate in vitro intrinsic clearance? (2019). ResearchGate. [Link]

  • Wilkinson, C.F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

  • Muylaert, K., et al. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. PubMed. [Link]

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. (2025). ResearchGate. [Link]

  • Fused oxazepine-naphthoquinones as novel cytotoxic agents with diverse modes of action in yeast. (2024). PMC. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. [Link]

  • Disconnection approach to pyrido[6][18]oxazepinopyrrolidine. ResearchGate. [Link]

  • Synthesis of pyrido-annelated diazepines, oxazepines and thiazepines. (2017). Ghent University Academic Bibliography. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. PMC. [Link]

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A Comparative Guide to the Reproducibility of Synthetic Methods for Pyrido[2,3-f]oxazepines

A Comparative Guide to the Reproducibility of Synthetic Methods for Pyrido[2,3-f][1][2]oxazepines

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-f][1][2]oxazepine scaffold is a compelling, yet relatively underexplored, heterocyclic system. Its structural resemblance to benzodiazepines suggests significant potential in medicinal chemistry, particularly for central nervous system targets.[1][3][4] However, the limited body of published work on its synthesis presents a challenge for researchers looking to explore this promising chemical space. This guide provides a critical comparison of the likely synthetic routes to the pyrido[2,3-f][1][2]oxazepine core, with a focus on reproducibility and practical application in a research and development setting.

While direct comparative studies on the synthesis of the specific pyrido[2,3-f][1][2]oxazepine isomer are scarce, this guide will draw upon established synthetic methodologies for analogous heterocyclic systems, including other pyridoxazepine isomers and dibenzoxazepines. We will present a detailed analysis of the most promising synthetic strategies, complete with experimental protocols adapted from closely related compounds, and a discussion of the potential challenges and key parameters for successful and reproducible synthesis.

Key Synthetic Strategies and Their Reproducibility

The synthesis of the pyrido[2,3-f][1][2]oxazepine core can be approached through several key disconnection strategies. The most common and theoretically sound methods involve the formation of the seven-membered oxazepine ring through intramolecular cyclization. The two most promising and widely applicable methods are:

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

A third, less common but potentially viable route, involves a Smiles Rearrangement .

Below, we delve into the specifics of each method, providing a detailed experimental protocol for a representative synthesis and a comparative analysis of their expected reproducibility, scalability, and substrate scope.

Method 1: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

Intramolecular SNAr is a classic and often robust method for the formation of heterocyclic rings. In the context of pyrido[2,3-f][1][2]oxazepine synthesis, this strategy typically involves the cyclization of a 2-(2-aminoethoxy)-3-nitropyridine or a 2-(2-aminoethoxy)-3-halopyridine precursor. The electron-withdrawing nature of the nitro or halo group activates the pyridine ring for nucleophilic attack by the terminal amine of the ethoxy side chain.

Causality Behind Experimental Choices:

  • Starting Materials: The choice between a 3-nitro or 3-halo substituted pyridine precursor is critical. A nitro group provides strong activation for SNAr; however, its removal after cyclization may require harsh conditions. A halogen, typically chlorine or fluorine, offers a good balance of reactivity and ease of handling.

  • Base: A non-nucleophilic base is essential to deprotonate the amine without competing in the SNAr reaction. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

Expected Reproducibility:

The intramolecular SNAr approach is generally considered to be a reproducible method, provided that the starting materials are pure and the reaction conditions, particularly the exclusion of water when using reactive bases like NaH, are strictly controlled. Potential reproducibility issues can arise from incomplete reaction, side reactions (such as intermolecular dimerization), or difficulties in purifying the final product from the high-boiling point solvent.

Experimental Protocol: Synthesis of 2,3-dihydropyrido[2,3-f][1][2]oxazepine (Hypothetical Adaptation)

This protocol is adapted from general procedures for intramolecular SNAr reactions on similar heterocyclic systems.

Step 1: Synthesis of 2-(2-aminoethoxy)-3-chloropyridine

  • To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added ethanolamine (1.2 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • To a solution of 2-(2-aminoethoxy)-3-chloropyridine (1.0 eq) in anhydrous DMF is added potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,3-dihydropyrido[2,3-f][1][2]oxazepine.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. For the synthesis of pyrido[2,3-f][1][2]oxazepine, this would involve an intramolecular coupling of a 2-amino-3-(2-hydroxyethoxy)pyridine or a 3-amino-2-(2-hydroxyethoxy)pyridine precursor. This method is particularly advantageous when the SNAr approach is not feasible due to the electronic nature of the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the Buchwald-Hartwig reaction. Common catalyst systems include Pd2(dba)3 with a bulky, electron-rich phosphine ligand such as BINAP or Xantphos. The ligand plays a key role in the efficiency of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are frequently used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.

Expected Reproducibility:

The Buchwald-Hartwig amination can be highly reproducible, but it is sensitive to the quality of the reagents and the exclusion of oxygen and water. The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. Reproducibility issues can arise from catalyst poisoning, incomplete reaction, or the formation of side products from competing reaction pathways.

Experimental Protocol: Synthesis of tert-butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1][2]oxazepine-4(5H)-carboxylate

This protocol is for a related isomer, pyrido[3,2-f][1][2]oxazepine, and provides a concrete, published example of this synthetic strategy.

Step 1: Preparation of the Precursor

The precursor, tert-butyl 8-chloro-2,3-dihydropyrido[3,2-f][1][2]oxazepine-4(5H)-carboxylate, would be synthesized in a multi-step sequence, which is not detailed here but would typically involve the construction of the oxazepine ring prior to the final palladium-catalyzed step.

Step 2: Palladium-Catalyzed Etherification

  • To a solution of ethanol (0.10 mL) in toluene (4 mL) is added sodium hydride (0.14 g), and the resulting mixture is stirred at 70°C for 15 minutes under a nitrogen atmosphere.

  • A mixture of tert-butyl 8-chloro-2,3-dihydropyrido[3,2-f][1][2]oxazepine-4(5H)-carboxylate (0.50 g), BINAP (0.033 g), and Pd2(dba)3 (0.024 g) in toluene (4 mL) is added.

  • The resulting mixture is stirred at 100°C for 2 hours under an argon atmosphere.

  • The reaction solution is poured into water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with water and saturated brine, dried, and the solvent is evaporated under reduced pressure.

  • The residue is purified by silica gel column chromatography (0-40% ethyl acetate/hexane) to give tert-butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1][2]oxazepine-4(5H)-carboxylate (0.16 g, 30% yield) as a colorless oil.[4]

Self-Validation: Characterization data for the product includes 1H-NMR(CDCl3): δ 1.36 (3H, t, J=7.2Hz), 1.42 (9H, s), 3.80-3.83 (2H, m), 4.32 (2H, q, J=7.2Hz), 4.15-4.43 (4H, m), 6.43 (1H, d, J=8.1Hz), 7.40-7.52 (1H, m).[4]

Comparative Analysis of Synthetic Methods

FeatureIntramolecular SNArPalladium-Catalyzed Buchwald-Hartwig Amination
Reproducibility Generally high, but sensitive to moisture and purity of starting materials.Can be high, but sensitive to catalyst, ligand, and reaction conditions (oxygen and water).
Scalability Generally good, but purification from high-boiling solvents can be challenging.Can be challenging due to catalyst cost and sensitivity.
Substrate Scope Limited by the electronic requirements of the pyridine ring (requires an electron-withdrawing group).Broader substrate scope, less dependent on the electronics of the pyridine ring.
Reagent Cost Generally lower cost reagents (bases, solvents).Higher cost due to palladium catalyst and specialized ligands.
Reaction Conditions Often requires high temperatures.Can often be performed at lower temperatures, but requires strict inert atmosphere.

Visualization of Synthetic Workflows

synthetic_workflowscluster_snarIntramolecular SNArcluster_buchwaldBuchwald-Hartwig Aminationsnar_start2-(2-aminoethoxy)-3-chloropyridinesnar_reagentsBase (e.g., K2CO3)Solvent (e.g., DMF)Heatsnar_start->snar_reagentssnar_productPyrido[2,3-f][1,4]oxazepinesnar_reagents->snar_productbuchwald_start2-Amino-3-(2-hydroxyethoxy)pyridinebuchwald_reagentsPd CatalystLigand (e.g., BINAP)Base (e.g., NaOtBu)buchwald_start->buchwald_reagentsbuchwald_productThis compoundbuchwald_reagents->buchwald_product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.